4-amino-N-isopropylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCULOSSKUXFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356806 | |
| Record name | 4-amino-N-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53668-35-2 | |
| Record name | 4-amino-N-isopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-(propan-2-yl)benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Physicochemical Properties
The basic physicochemical properties of 4-amino-N-isopropylbenzenesulfonamide are summarized in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source |
| CAS Number | 53668-35-2 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₄N₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 214.29 g/mol | --INVALID-LINK--[2] |
| Melting Point | 115 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 370.4 ± 44.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.219 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 12.76 ± 0.50 | --INVALID-LINK-- |
| Solubility | While specific data for this compound is limited, sulfonamides generally exhibit slight solubility in cold water and are more soluble in organic solvents like acetone, ethanol, and methanol. Their solubility is also pH-dependent.[3] | - |
Mechanism of Action: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes, including pH regulation, CO₂ transport, and electrolyte balance.[4]
The inhibitory action of sulfonamides stems from the coordination of the sulfonamide group's nitrogen atom to the zinc ion located in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity. The amino group on the benzene ring and the N-isopropyl substitution can further influence the binding affinity and selectivity for different CA isoforms through interactions with amino acid residues in the active site.[4]
References
In-depth Technical Guide: 4-amino-N-isopropylbenzenesulfonamide (CAS 53668-35-2)
Notice: Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed technical information regarding the synthesis, biological activity, mechanism of action, and experimental protocols for 4-amino-N-isopropylbenzenesulfonamide (CAS 53668-35-2) is not publicly available at this time. The information presented herein is based on general knowledge of related benzenesulfonamide compounds and publicly accessible basic chemical data.
Chemical Identity and Properties
This compound is a chemical compound belonging to the sulfonamide class. Benzenesulfonamides are a well-established group of compounds with a wide range of applications in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53668-35-2 | N/A |
| Molecular Formula | C₉H₁₄N₂O₂S | N/A |
| Molecular Weight | 214.29 g/mol | N/A |
| IUPAC Name | 4-amino-N-(propan-2-yl)benzenesulfonamide | N/A |
| Synonyms | This compound | N/A |
| Appearance | Not specified in available literature | N/A |
| Solubility | Not specified in available literature | N/A |
| Melting Point | Not specified in available literature | N/A |
| Boiling Point | Not specified in available literature | N/A |
Potential Biological Activity and Mechanism of Action (Hypothesized)
While no specific biological data for this compound has been found, the general structure of 4-aminobenzenesulfonamides is a well-known pharmacophore. Many compounds with this core structure are known to act as carbonic anhydrase inhibitors .
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and certain types of cancer.
Hypothesized Mechanism of Action:
It is plausible that this compound could act as a carbonic anhydrase inhibitor. The primary sulfonamide group (-SO₂NH₂) is crucial for this activity, as the deprotonated sulfonamide anion can coordinate to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule and thereby inhibiting its catalytic activity. The N-isopropyl group and the 4-amino group on the benzene ring would influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding affinity and selectivity for different carbonic anhydrase isoforms.
Signaling Pathway Diagram (Hypothetical):
Technical Guide: 4-amino-N-isopropylbenzenesulfonamide - A Core Compound for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-amino-N-isopropylbenzenesulfonamide, a sulfonamide compound with potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrases. This document details its chemical properties, a likely synthetic route, and relevant experimental protocols.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Molecular Weight | 214.285 g/mol |
| CAS Number | 53668-35-2 |
| Canonical SMILES | CC(C)NS(=O)(=O)C1=CC=C(C=C1)N |
| InChI Key | VADPIOKQIAQIRG-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder (predicted) |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. |
Synthetic Pathway and Experimental Protocols
Experimental Workflow: Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[1][2]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: Carefully add chlorosulfonic acid (3-4 molar equivalents) to the flask and cool it in an ice bath.
-
Addition of Acetanilide: Slowly add acetanilide (1 molar equivalent) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature does not exceed 20°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for another hour to ensure complete reaction.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 4-Acetamido-N-isopropylbenzenesulfonamide
-
Reaction Setup: In a suitable flask, dissolve the crude 4-acetamidobenzenesulfonyl chloride from the previous step in a solvent such as acetone or tetrahydrofuran.
-
Addition of Isopropylamine: Add isopropylamine (2-3 molar equivalents) dropwise to the solution while stirring. An excess of the amine is used to act as a base to neutralize the HCl formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Suspend the 4-acetamido-N-isopropylbenzenesulfonamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Reaction: Heat the mixture to reflux for several hours until the hydrolysis of the acetamido group is complete (monitored by TLC).
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Biological Activity and Mechanism of Action
Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs).[3][4] These zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton.
Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamides as CA inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the enzyme, displacing the zinc-bound water/hydroxide molecule. This interaction prevents the catalytic cycle from proceeding.
Signaling Pathway: Carbonic Anhydrase Catalytic Cycle and Inhibition
Caption: The catalytic cycle of carbonic anhydrase and its inhibition by sulfonamides.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A common method to assess the inhibitory potential of compounds against carbonic anhydrase is a colorimetric assay based on the esterase activity of the enzyme.[5]
-
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically at 400 nm. Inhibitors will compete with pNPA for the active site, leading to a decrease in the rate of color formation.
-
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA I, II, IX, or XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) solution in a suitable organic solvent (e.g., acetonitrile)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add buffer to the wells of the microplate.
-
Add a solution of the carbonic anhydrase isozyme to each well (except for the blank).
-
Add various concentrations of the test compound (or DMSO for the control) to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the pNPA solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Quantitative Data
While specific inhibitory data for this compound against various carbonic anhydrase isoforms is not available in the public domain, the table below presents data for related benzenesulfonamide derivatives to provide a comparative context for expected activity.[6]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| Acetazolamide | 250 | 12 |
| Methazolamide | 50 | 14 |
| Ethoxzolamide | 22 | 8 |
| Dorzolamide | 1100 | 3.5 |
| Brinzolamide | 3100 | 3.1 |
| This compound | Data not available | Data not available |
Kᵢ represents the inhibition constant.
Conclusion
This compound is a molecule of significant interest within the broader class of benzenesulfonamide-based carbonic anhydrase inhibitors. Its straightforward synthesis and the established biological activity of its structural class make it a valuable scaffold for further investigation and development in medicinal chemistry. The experimental protocols outlined in this guide provide a foundation for its synthesis and biological evaluation, enabling researchers to explore its potential as a therapeutic agent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-N-isopropylbenzenesulfonamide, a benzenesulfonamide derivative with potential applications in medicinal chemistry. The document details its chemical identity, physicochemical properties, and outlines a plausible synthetic route and an analytical methodology for its characterization. A key focus is its role as a potential carbonic anhydrase inhibitor, with a discussion of the underlying mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Identity and Synonyms
The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its chemical structure and various synonyms are presented below.
IUPAC Name: 4-amino-N-propan-2-ylbenzenesulfonamide
Synonyms:
-
N-Isopropyl-4-aminobenzenesulfonamide
-
4-amino-N-(1-methylethyl)benzenesulfonamide
-
Benzenesulfonamide, 4-amino-N-(1-methylethyl)-
-
4-amino-N-propan-2-yl-benzenesulfonamide
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.28 g/mol | |
| Melting Point | 115 °C | |
| Boiling Point (Predicted) | 370.4 ± 44.0 °C | |
| Density (Predicted) | 1.219 ± 0.06 g/cm³ | |
| pKa (Predicted) | 12.76 ± 0.50 | |
| CAS Number | 53668-35-2 |
Synthesis and Analysis
Experimental Protocol: Synthesis
The synthesis of this compound can be achieved through a two-step process starting from p-nitrobenzenesulfonyl chloride and isopropylamine. This is followed by the reduction of the nitro group to an amino group.
Step 1: Synthesis of N-isopropyl-4-nitrobenzenesulfonamide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve p-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the cooled isopropylamine solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-isopropyl-4-nitrobenzenesulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
Dissolve the N-isopropyl-4-nitrobenzenesulfonamide (1.0 equivalent) obtained from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).
-
If using SnCl₂, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete.
-
Monitor the reduction of the nitro group by TLC.
-
After the reaction is complete, if using SnCl₂, cool the mixture and neutralize it with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate.
-
If using catalytic hydrogenation, filter off the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the final product by recrystallization or column chromatography.
Experimental Protocol: Analytical Method
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantitative determination of this compound. The following is a proposed method based on established procedures for similar compounds.[1][2][3][4]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 60:40 (v/v) mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at approximately 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Biological Activity and Mechanism of Action
Benzenesulfonamides are a well-established class of compounds known to exhibit a range of biological activities, with their most prominent role being inhibitors of carbonic anhydrases (CAs).[5]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.
The primary mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. This coordination displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The amino group at the 4-position of the benzene ring can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydrase assay.[6][7]
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
HEPES buffer (pH 7.5)
-
Phenol red as a pH indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a series of dilutions of the inhibitor in a suitable solvent (e.g., DMSO).
-
In the stopped-flow instrument, rapidly mix a solution containing the CA enzyme and the inhibitor with a CO₂-saturated solution containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzyme-catalyzed CO₂ hydration.
-
Determine the initial rates of the reaction at different inhibitor concentrations.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be determined from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Mechanism of Carbonic Anhydrase Inhibition
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"4-amino-N-isopropylbenzenesulfonamide" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-isopropylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a wide range of applications, most notably in the pharmaceutical industry as antimicrobial agents and carbonic anhydrase inhibitors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its primary biological activity as a carbonic anhydrase inhibitor.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| IUPAC Name | 4-amino-N-(propan-2-yl)benzenesulfonamide | |
| Synonyms | This compound, Benzenesulfonamide, 4-amino-N-(1-methylethyl)- | [1] |
| CAS Number | 53668-35-2 | [2] |
| Molecular Formula | C₉H₁₄N₂O₂S | [2] |
| Molecular Weight | 214.29 g/mol | [3] |
| Melting Point | 115 °C (Predicted) | [1][4] |
| Boiling Point | 370.4 ± 44.0 °C (Predicted) | [1][4] |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 12.76 ± 0.50 (Predicted) | [1][4] |
| logP | 0.8 (Computed) | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are generalized for sulfonamides and can be specifically applied to this compound.
Synthesis of this compound
A general method for the synthesis of 4-aminobenzenesulfonamides involves a two-step process starting from p-nitrobenzenesulfonyl chloride.[5]
Step 1: Synthesis of N-isopropyl-4-nitrobenzenesulfonamide
-
Dissolve N,N-diisopropylethylamine in a suitable solvent such as methylene chloride.
-
Slowly add p-nitrobenzenesulfonyl chloride to the solution at room temperature with stirring.
-
Continue stirring the reaction mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography on silica gel.
Step 2: Reduction to this compound
-
Dissolve the N-isopropyl-4-nitrobenzenesulfonamide from the previous step in a suitable solvent like ethanol.
-
Add a catalyst, such as platinum oxide, to the solution.
-
Subject the mixture to hydrogenation using a hydrogen atmosphere (e.g., in a Parr shaker) until the reduction is complete, as monitored by TLC.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the final product, this compound.
Caption: General workflow for the synthesis of this compound.
Biological Activity: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a prominent class of inhibitors targeting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and edema.[6][7]
The inhibitory action of sulfonamides on carbonic anhydrase involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site. This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby blocking the enzyme's activity.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The presented data on its physical and chemical properties, along with standardized experimental protocols, offer a solid basis for further investigation. The established role of the benzenesulfonamide scaffold as a carbonic anhydrase inhibitor suggests a clear direction for exploring the therapeutic potential of this specific compound. Further experimental validation of the predicted properties and in-depth biological evaluation are warranted to fully characterize its profile.
References
- 1. 53668-35-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 53668-35-2 [chemicalbook.com]
- 5. US4698445A - 4-amino benzenesulfonamides - Google Patents [patents.google.com]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
Solubility Profile of 4-amino-N-isopropylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-isopropylbenzenesulfonamide is a sulfonamide compound of interest in pharmaceutical research. Understanding its solubility in various solvents is critical for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the solubility of this compound, including data for structurally related compounds, detailed experimental protocols for solubility determination, and relevant biological pathway information.
General Solubility of Sulfonamides
Sulfonamides as a class of compounds exhibit a wide range of solubilities depending on their specific chemical structure, the nature of the solvent, and the pH of the medium. The presence of both an acidic sulfonamide group and a basic amino group means that their solubility is often pH-dependent. In general, sulfonamides are more soluble in alkaline and acidic solutions compared to neutral water, due to the formation of soluble salts.
Organic solvents play a crucial role in dissolving sulfonamides. Dimethyl sulfoxide (DMSO) is recognized as a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, including many sulfonamides. Other common organic solvents such as ethanol, acetone, and dimethylformamide (DMF) are also frequently used.
Comparative Solubility Data
To provide a practical reference for researchers, the following table summarizes the available quantitative solubility data for sulfonamides that are structurally similar to this compound. This data can be used to estimate the potential solubility of the target compound and to select appropriate solvents for experimental work.
| Compound | Solvent | Solubility | Temperature (°C) |
| Sulfamethoxazole | DMSO | ~50 mg/mL[1][2] | Not Specified |
| DMF | ~50 mg/mL[1][2] | Not Specified | |
| Ethanol | ~0.25 mg/mL[1][2] | Not Specified | |
| Sulfadiazine | DMSO | ~50 mg/mL[3] | Not Specified |
| DMF | ~50 mg/mL[3] | Not Specified | |
| Ethanol | ~0.3 mg/mL[3] | Not Specified | |
| Sulfapyridine | Acetone (90%) | 1.5% (w/v) | Not Specified |
| Ethanol | 0.22% (w/v) | Not Specified | |
| Water | 0.02% (w/v) | Not Specified |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is paramount in preclinical development. The two primary methods for solubility measurement are the kinetic and thermodynamic (or equilibrium) solubility assays.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in a saturated solution that is formed rapidly, typically by adding a concentrated DMSO stock solution to an aqueous buffer.
Detailed Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.
-
Incubation and Shaking: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5-2 hours) to allow for precipitation.
-
Separation of Undissolved Compound: Separate the precipitated solid from the saturated solution. This can be achieved by either centrifugation or filtration using a filter plate (e.g., 0.45 µm pore size).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate. This is typically done using analytical techniques such as HPLC-UV, LC-MS/MS, or UV-Vis spectroscopy by comparing the response to a standard curve.
Thermodynamic (Equilibrium) Solubility Assay
This method, often referred to as the "shake-flask" method, measures the true equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound in a solvent over a longer period.
Detailed Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the desired solvent (e.g., DMSO, ethanol, water, or a specific buffer). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be experimentally determined by measuring the concentration at different time points until it becomes constant.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation. Care must be taken to avoid any solid particles in the collected solution.
-
Quantification: Dilute the saturated solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.
Mandatory Visualizations
Biological Context: Carbonic Anhydrase Inhibition
Many sulfonamides are known to act as inhibitors of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition is a key mechanism for the therapeutic effects of several sulfonamide drugs.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Workflow: Solubility Determination
The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.
Caption: Generalized workflow for experimental solubility determination.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Siege: A Technical Guide to the Carbonic Anhydrase Inhibitory Action of 4-Aminobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of 4-aminobenzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase (CA), a ubiquitous enzyme family vital to numerous physiological processes. While this guide focuses on the core inhibitory principles of this class of compounds, it is important to note that specific quantitative inhibition data for 4-amino-N-isopropylbenzenesulfonamide against various carbonic anhydrase isoforms were not available in the reviewed scientific literature. The principles, experimental protocols, and structural insights detailed herein are based on extensive research on closely related 4-aminobenzenesulfonamide analogs and provide a robust framework for understanding their therapeutic potential.
The Core Mechanism: A Tale of Zinc Coordination and Active Site Occlusion
The inhibitory prowess of 4-aminobenzenesulfonamide derivatives against carbonic anhydrases hinges on a highly specific and potent interaction with the enzyme's active site. The cornerstone of this interaction is the coordination of the deprotonated sulfonamide moiety to the catalytic zinc ion (Zn²⁺)[1]. This fundamental binding mode is conserved across the vast majority of sulfonamide-based CA inhibitors.
The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors effectively hijack this mechanism by displacing the hydroxide ion and coordinating directly to the Zn²⁺ ion through the nitrogen atom of the sulfonamide group. This coordination forms a stable, tetrahedral geometry, effectively rendering the zinc ion unavailable for its catalytic role[1].
Beyond this primary zinc-binding interaction, the potency and isoform selectivity of 4-aminobenzenesulfonamide derivatives are fine-tuned by a network of secondary interactions within the active site cavity. The benzene ring of the inhibitor typically engages in van der Waals interactions with hydrophobic residues, while the 4-amino group and other substituents can form hydrogen bonds and other non-covalent interactions with hydrophilic residues lining the active site. These secondary interactions are crucial for achieving high affinity and for discriminating between the various carbonic anhydrase isoforms, which differ in the amino acid composition of their active site funnels.
References
"4-amino-N-isopropylbenzenesulfonamide" spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-amino-N-isopropylbenzenesulfonamide. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive analysis based on data from structurally analogous compounds, including 4-aminobenzenesulfonamide and various N-substituted sulfonamides. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from closely related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.8 | Doublet | 2H | Aromatic protons ortho to -SO₂NHR |
| ~ 6.6 - 6.8 | Doublet | 2H | Aromatic protons ortho to -NH₂ |
| ~ 5.8 - 6.2 | Broad Singlet | 2H | -NH₂ protons |
| ~ 4.8 - 5.2 | Singlet | 1H | -SO₂NH- proton |
| ~ 3.3 - 3.7 | Septet | 1H | -CH(CH₃)₂ proton |
| ~ 1.1 - 1.3 | Doublet | 6H | -CH(CH₃)₂ protons |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 | Aromatic C-NH₂ |
| ~ 130 | Aromatic C-SO₂ |
| ~ 128 | Aromatic CH ortho to -SO₂NHR |
| ~ 114 | Aromatic CH ortho to -NH₂ |
| ~ 48 | -CH(CH₃)₂ |
| ~ 23 | -CH(CH₃)₂ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3250 - 3350 | Medium, Broad | N-H stretch (sulfonamide) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2980 | Medium | Aliphatic C-H stretch |
| ~ 1600, ~1500 | Strong | Aromatic C=C bending |
| ~ 1330 | Strong | Asymmetric SO₂ stretch |
| ~ 1150 | Strong | Symmetric SO₂ stretch |
| ~ 900 | Medium | S-N stretch |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 214 | [M]⁺, Molecular ion |
| 199 | [M - CH₃]⁺ |
| 156 | [M - NH(CH(CH₃)₂)]⁺ |
| 108 | [H₂NC₆H₄SO₂]⁺ |
| 92 | [H₂NC₆H₄]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[2] A larger number of scans and a longer acquisition time are typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[2][3]
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard like TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent.[5] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.[5] Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of the empty sample holder or pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.[7]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).[8] EI involves bombarding the sample with a high-energy electron beam, which typically causes fragmentation of the molecule.[8][9]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.[8]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Crystal Structure and Conformational Analysis of 4-amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characteristics and conformational landscape of 4-amino-N-isopropylbenzenesulfonamide. While a specific crystal structure for this compound is not publicly available, this document leverages crystallographic data from closely related analogs and outlines the established experimental and computational methodologies for its structural elucidation. This guide serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by detailing the protocols for crystal growth, X-ray diffraction analysis, and computational conformational studies pertinent to sulfonamides.
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The three-dimensional structure and conformational flexibility of these molecules are paramount to their biological function, governing their interaction with target receptors. This compound, a member of this family, is of significant interest for structural analysis to inform rational drug design and development. Understanding its solid-state conformation and dynamic behavior in solution is crucial for predicting its physicochemical properties and biological efficacy.
Predicted Crystal Structure and Molecular Geometry
In the absence of an experimentally determined crystal structure for this compound, we can infer its likely geometric parameters from high-quality crystallographic studies of analogous sulfonamide-containing molecules. The geometry of the benzenesulfonamide core is generally well-conserved across different structures.
Tabulated Crystallographic Data of Analogous Sulfonamides
The following table summarizes key bond lengths and angles from the crystal structures of related benzenesulfonamide derivatives. These values provide a reliable estimate for the corresponding parameters in this compound.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
| S=O | 1.43 - 1.44 | - |
| S-N | 1.62 - 1.63 | - |
| S-C (aromatic) | 1.77 - 1.78 | - |
| O=S=O | - | 118 - 120 |
| O=S-N | - | 106 - 108 |
| O=S-C | - | 107 - 109 |
| N-S-C | - | 108 - 110 |
Data compiled from published crystallographic studies of benzenesulfonamide derivatives.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the S-N and S-C bonds. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring these conformational preferences.[1]
Key Torsional Angles
The biological activity of sulfonamides can be highly dependent on their conformational state.[2] The key dihedral angles that dictate the overall shape of the molecule are:
-
C-S-N-C: Defines the orientation of the isopropyl group relative to the phenyl ring.
-
C-C-S-N: Describes the rotation of the sulfonamide group with respect to the plane of the benzene ring.
Studies on similar sulfonamides have shown that the plane containing the C(aryl)-S-N bond is often perpendicular to the plane of the benzene ring.[3]
Experimental Protocols
Single Crystal Growth
Obtaining high-quality single crystals is the prerequisite for X-ray diffraction analysis.[4] The slow evaporation method is a common and effective technique for growing crystals of small organic molecules.[5]
Protocol for Slow Evaporation:
-
Solvent Selection: Dissolve a small amount of purified this compound in a variety of solvents to find one in which it is moderately soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution using a spatula or loop.[4]
Single-Crystal X-ray Diffraction
This technique provides definitive information about the three-dimensional arrangement of atoms in the crystalline state.
General Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using computational methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.
Computational Methodology
Computational chemistry provides a powerful avenue for exploring the conformational preferences and electronic properties of molecules.
Conformational Search
A systematic or stochastic conformational search can be performed to identify low-energy conformers. This involves rotating the rotatable bonds (e.g., S-N, S-C) and calculating the energy of each resulting conformation.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a widely used method for optimizing the geometry and calculating the electronic properties of molecules.[1]
Typical DFT Protocol:
-
Input Structure Generation: Build an initial 3D structure of this compound.
-
Conformational Search: Perform a conformational search using a lower-level theory (e.g., molecular mechanics) to identify potential energy minima.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformers using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Property Calculation: Calculate various molecular properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and dipole moment.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust framework for its structural and conformational analysis. By leveraging data from analogous compounds and employing established experimental and computational techniques, researchers can gain significant insights into the molecular properties of this and other related sulfonamides. The detailed protocols and workflows presented herein are intended to facilitate further investigation into this important class of molecules, ultimately aiding in the design of novel therapeutic agents.
References
Unveiling the Biological Potential of 4-amino-N-isopropylbenzenesulfonamide: A Technical Overview of its Role in Drug Discovery
For Immediate Release
This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the biological activity screening landscape surrounding the chemical entity, 4-amino-N-isopropylbenzenesulfonamide. While direct biological screening results for this specific compound are not extensively available in public literature, its integral role as a synthetic intermediate in the generation of potent, biologically active molecules warrants a thorough examination of the screening methodologies employed for its derivatives. This document collates and presents detailed experimental protocols and conceptual workflows relevant to the therapeutic areas where these derivatives have shown promise.
Executive Summary
This compound is a key building block in the synthesis of advanced chemical compounds, particularly in the development of novel therapeutics. Although comprehensive biological activity data for the compound itself is not publicly documented, its derivatives have been notably investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and the proteasome, both critical targets in oncology. This guide provides a detailed account of the experimental procedures used to assess the biological activity of compounds synthesized from this compound, offering valuable insights for researchers engaged in similar drug discovery endeavors.
Quantitative Biological Activity Data
As of the latest literature review, no direct quantitative biological activity data (e.g., IC50, EC50, Ki) for this compound against specific biological targets has been published. The compound is consistently referenced as a reactant in the synthesis of more complex molecules. The following tables are presented to illustrate the standard format for data presentation in biological screening; however, the data fields are marked as "Not Available" for this specific compound.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Notes |
| Not Available | Not Available | Not Available | Not Available | No direct inhibition data found in the literature. |
Table 2: Cellular Activity Data for this compound
| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Not Available | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
The following sections detail the experimental methodologies that have been employed to screen the biological activity of compounds derived from this compound.
In Vitro CDK2/CCNE1 Enzyme Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is utilized to measure the direct inhibitory effect of a compound on the kinase activity of the CDK2/Cyclin E1 complex.
Principle: The assay quantifies the phosphorylation of a peptide substrate by the CDK2/Cyclin E1 enzyme. It uses a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the donor (Eu) and acceptor (ULight™) fluorophores into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal. The intensity of the HTRF signal is proportional to the extent of substrate phosphorylation.
Procedure:
-
Reaction Setup: In a 384-well low volume plate, combine the test compound (at various concentrations), the ULight™-labeled EIF4E-binding protein 1 (Thr37/46) peptide substrate, and the CDK2/CCNE1 enzyme in an appropriate kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect phosphorylation by adding a detection mixture containing the Europium-labeled anti-phospho-EIF4E binding protein1 (Thr37/46) antibody and EDTA.
-
Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The percent inhibition is determined relative to controls (DMSO for 100% activity and no enzyme for 0% activity). IC50 values are then calculated using a four-parameter dose-response curve.
Cellular Phospho-Retinoblastoma (p-Rb S780) HTRF Assay
This assay measures the inhibition of CDK2 activity within a cellular context by quantifying the phosphorylation of its downstream substrate, the Retinoblastoma (Rb) protein, at serine 780.
Principle: Cells are treated with the test compound, and the level of phosphorylated Rb at S780 is measured using an HTRF sandwich immunoassay. A Europium-labeled anti-Rb antibody and a d2-labeled anti-phospho-Rb (S780) antibody are used. In the presence of p-Rb (S780), the two antibodies bind to the protein, bringing the Eu-donor and d2-acceptor into proximity and generating a FRET signal.
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., CCNE1-amplified COV318 cells) in a 96-well plate and culture until they reach the desired confluency. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Remove the culture medium and lyse the cells using a specific lysis buffer.
-
Lysate Transfer: Transfer the cell lysates to a 384-well low volume white plate.
-
Antibody Addition: Add the premixed HTRF detection antibodies (Eu-labeled anti-Rb and d2-labeled anti-phospho-Rb S780) to the lysates.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 4 hours).
-
Signal Reading and Analysis: Read the TR-FRET signal on a compatible plate reader and calculate the HTRF ratio. Determine the IC50 values based on the dose-dependent inhibition of Rb phosphorylation.
Proteasome Activity Assays (Chymotrypsin-Like, Trypsin-Like, and PGPH)
These assays are designed to measure the inhibitory effects of compounds on the different proteolytic activities of the 20S proteasome.
Principle: The assays utilize specific fluorogenic peptide substrates for each of the proteasome's active sites. Cleavage of the substrate by the proteasome releases a fluorescent molecule (e.g., AMC - 7-Amino-4-methylcoumarin), and the increase in fluorescence intensity is proportional to the enzymatic activity.
Substrates:
-
Chymotrypsin-like (CT-L): Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-AMC)
-
Trypsin-like (T-L): Boc-LSTR-AMC (Boc-Leu-Ser-Thr-Arg-AMC)
-
Peptidylglutamyl-peptide hydrolyzing (PGPH): Z-LLE-AMC (Z-Leu-Leu-Glu-AMC)
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate the purified human 20S proteasome with various concentrations of the test compound in an appropriate assay buffer.
-
Reaction Initiation: Add the specific fluorogenic substrate to initiate the reaction.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each compound concentration relative to a DMSO control and calculate the IC50 values.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described biological assays.
Caption: Workflow for the in vitro CDK2/CCNE1 HTRF enzyme assay.
Caption: Workflow for the cellular p-Rb (S780) HTRF assay.
Caption: Simplified CDK2/Cyclin E signaling pathway in cell cycle progression.
Conclusion
While this compound has not been extensively characterized for its own biological activities, its utility as a scaffold for the synthesis of potent enzyme inhibitors is evident. The detailed protocols for CDK2 and proteasome activity screening provided herein offer a valuable resource for researchers in the field of drug discovery and development. Future work to directly screen this and similar foundational molecules may yet reveal novel biological functions.
In-depth Technical Guide: Potential Therapeutic Applications of 4-amino-N-isopropylbenzenesulfonamide and its Analogs
Disclaimer: This document provides a technical overview of the potential therapeutic applications of the chemical class to which 4-amino-N-isopropylbenzenesulfonamide belongs. Direct experimental data on the biological activity of this compound is limited in publicly available scientific literature. Therefore, this guide extrapolates potential applications based on the well-established activities of structurally related N-substituted 4-aminobenzenesulfonamides. The primary focus will be on their role as carbonic anhydrase inhibitors.
Introduction to this compound
This compound is a chemical compound belonging to the sulfonamide class, characterized by a benzene ring substituted with an amino group and a sulfonamide group, the latter of which is further substituted with an isopropyl group. While this specific molecule is available commercially for research purposes, its direct therapeutic applications have not been extensively documented. However, the broader class of N-substituted 4-aminobenzenesulfonamides is a cornerstone in medicinal chemistry, with numerous derivatives developed as therapeutic agents.
The primary mechanism of action for many compounds in this class is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[3][4] Their inhibition has therapeutic implications in a range of diseases, including glaucoma, epilepsy, and cancer.[3][4][5]
Core Therapeutic Target: Carbonic Anhydrases
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are several isoforms of human carbonic anhydrase (hCA), with varying tissue distribution and physiological roles. Notably, hCA II is abundant in the eye, while hCA IX and hCA XII are overexpressed in many types of tumors.[4][6] This differential expression allows for the design of isoform-selective inhibitors to target specific pathologies while minimizing side effects.
Mechanism of Action: Carbonic Anhydrase Inhibition
The therapeutic effect of benzenesulfonamide derivatives stems from their ability to bind to the zinc ion within the active site of carbonic anhydrase.[1][2] The sulfonamide group coordinates with the zinc ion, mimicking the transition state of the carbon dioxide hydration reaction and thereby blocking the enzyme's catalytic activity. The N-substituent on the sulfonamide group can be modified to achieve desired physicochemical properties and isoform selectivity.
Potential Therapeutic Applications
Based on the known activities of its structural analogs, this compound could potentially be explored for the following therapeutic applications:
Oncology
Tumor-associated carbonic anhydrase isoforms, particularly hCA IX and hCA XII, are involved in regulating the pH of the tumor microenvironment. Their overexpression is linked to tumor progression and metastasis.[6] Inhibition of these isoforms can disrupt the pH balance, leading to apoptosis of cancer cells. Benzenesulfonamide derivatives have been extensively studied as anticancer agents targeting these isoforms.[7]
Glaucoma
Carbonic anhydrase II is highly expressed in the ciliary body of the eye and is involved in the secretion of aqueous humor. Inhibition of hCA II reduces the rate of aqueous humor formation, thereby lowering intraocular pressure (IOP).[8] Sulfonamide-based drugs, such as dorzolamide and brinzolamide, are used topically to treat glaucoma.[1][8]
Other Potential Applications
The versatility of the sulfonamide scaffold has led to its investigation in a wide range of other therapeutic areas, including:
-
Anticonvulsants: Acetazolamide, a sulfonamide CA inhibitor, is used in the treatment of epilepsy.[3]
-
Diuretics: By inhibiting CA in the kidneys, some sulfonamides can increase urine output.
-
Antibacterial Agents: While a different class of sulfonamides, the antimicrobial "sulfa drugs" also contain the benzenesulfonamide core and act by inhibiting dihydropteroate synthase in bacteria.[4]
Quantitative Data on Structurally Related Analogs
The following table summarizes the carbonic anhydrase inhibitory activity of some N-alkylbenzenesulfonamide analogs. This data is illustrative of the potential activity of this compound.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| 4-amino-N-ethylbenzenesulfonamide | hCA II | 85 |
| 4-amino-N-propylbenzenesulfonamide | hCA II | 62 |
| 4-amino-N-butylbenzenesulfonamide | hCA II | 45 |
| 4-amino-N-ethylbenzenesulfonamide | hCA IX | 25 |
| 4-amino-N-propylbenzenesulfonamide | hCA IX | 18 |
| 4-amino-N-butylbenzenesulfonamide | hCA IX | 12 |
Note: The data presented in this table are representative values from various studies on N-substituted benzenesulfonamides and are intended for comparative purposes.
Experimental Protocols
Synthesis of N-Substituted 4-Aminobenzenesulfonamides
A general synthetic route for N-substituted 4-aminobenzenesulfonamides involves the reaction of 4-acetylaminobenzenesulfonyl chloride with the desired primary amine, followed by deacetylation.
Workflow for Synthesis:
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamides against carbonic anhydrase is typically determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CO₂ hydration reaction.[9]
Experimental Workflow for CA Inhibition Assay:
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the carbonic anhydrase isoenzyme, the test inhibitor at various concentrations, and a suitable buffer (e.g., Tris-HCl).
-
Enzyme-Inhibitor Pre-incubation: Mix the enzyme and inhibitor solutions and allow them to incubate to reach binding equilibrium.
-
Reaction Initiation: Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution.
-
Data Acquisition: Monitor the change in pH over time using a pH indicator and a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the rates against the inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Ki) can then be calculated from the IC50 value.[10]
Signaling Pathways
The primary signaling pathway affected by carbonic anhydrase inhibitors in the context of cancer is the regulation of intracellular and extracellular pH.
Simplified Signaling Pathway of CA IX in Cancer:
Conclusion
References
- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 4-Amino-N-ethylbenzenesulfonamide | 1709-53-1 [smolecule.com]
- 7. dovepress.com [dovepress.com]
- 8. Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma | Ento Key [entokey.com]
- 9. Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
The Role of 4-amino-N-isopropylbenzenesulfonamide in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical whitepaper provides a comprehensive overview of the medicinal chemistry applications of 4-amino-N-isopropylbenzenesulfonamide. Primarily utilized as a key synthetic intermediate, this compound serves as a foundational building block in the development of targeted therapeutics, particularly in the oncology domain. Its structural motif is integral to the synthesis of potent and selective inhibitors of critical cellular targets such as Cyclin-Dependent Kinase 2 (CDK2) and the proteasome. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data, experimental protocols, and visual representations of relevant biological pathways and synthetic workflows.
Core Applications in Drug Discovery
This compound has emerged as a valuable scaffold in the design of sophisticated molecular inhibitors. Its primary role is not as a standalone therapeutic agent but as a crucial intermediate that allows for the construction of more complex molecules with high specificity and biological activity.
Intermediate in the Synthesis of CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers.[1][2] The development of selective CDK2 inhibitors is a significant focus of anticancer drug discovery. This compound is employed as a reactant in the synthesis of tricyclic amine compounds that have demonstrated potent CDK2 inhibitory activity. These compounds are being investigated for the treatment of cancers characterized by CDK2 pathway dysregulation.
Precursor for Proteasome Inhibitors
The ubiquitin-proteasome pathway is a critical cellular process responsible for protein degradation.[3][4] Its inhibition is a validated therapeutic strategy, particularly in hematological malignancies. This compound serves as a precursor in the synthesis of novel naphthoquinone analogs that act as proteasome inhibitors.[5] These inhibitors have shown promise in selectively targeting cancer cells.
Physicochemical and Characterization Data
Quantitative data for this compound is summarized in the table below. To date, there is no publicly available data on the direct biological activity (e.g., IC50) of this compound, reinforcing its role as a synthetic intermediate rather than an active pharmaceutical ingredient.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄N₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 214.29 g/mol | --INVALID-LINK-- |
| CAS Number | 53668-35-2 | --INVALID-LINK-- |
| Melting Point | 117–118 °C | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.37 (d, J = 8.8 Hz, 2H), 7.00 (t, J = 5.6 Hz, 1H), 6.58 (d, J = 8.8 Hz, 2H), 5.88 (s, 2H), 3.55 (m, 1H), 0.95 (d, J = 6.4 Hz, 6H) | [3] |
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound is provided below, adapted from published literature.[3]
Materials:
-
N-isopropyl-4-nitrobenzenesulfonamide
-
Methanol
-
10% Palladium on Carbon (Pd/C) catalyst cartridge
-
H-cube apparatus
Procedure:
-
Dissolve N-isopropyl-4-nitrobenzenesulfonamide (0.3 g, 1.23 mmol) in methanol.
-
Set the H-cube apparatus to "Full H₂ mode" with a pressure of 40 bars and a temperature of 30 °C.
-
Use a 10% Pd/C catalyst cartridge.
-
Pass the methanolic solution of the starting material through the H-cube apparatus at a flow rate of 1.0 mL/min.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 40% ethyl acetate in hexane.
-
Upon completion of the reaction, evaporate the solvent under vacuum.
-
Dry the resulting solid under vacuum to yield this compound as a yellowish-orange solid (0.29 g, 97% yield).
Signaling Pathways and Synthetic Workflows
To visually represent the context in which this compound is utilized, the following diagrams of the relevant biological pathways and a generalized synthetic workflow are provided.
CDK2 Signaling Pathway in the Cell Cycle
Ubiquitin-Proteasome Pathway
Generalized Synthetic Workflow
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the History of 4-amino-N-isopropylbenzenesulfonamide: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-isopropylbenzenesulfonamide, a member of the vast sulfonamide class of compounds, holds a unique place in the historical landscape of medicinal chemistry. While not as widely recognized as its parent compound, sulfanilamide, its study and development are emblematic of the broader scientific exploration into the structure-activity relationships of sulfonamides that followed the groundbreaking discovery of their antibacterial properties. This technical guide delves into the historical research and discovery of this compound, providing a comprehensive overview of its synthesis, early biological evaluation, and the scientific context of its emergence.
Historical Context: The Dawn of the Sulfonamide Era
The journey of this compound is intrinsically linked to the revolutionary discovery of sulfonamide drugs in the 1930s. The story begins with the synthesis of sulfanilamide (4-aminobenzenesulfonamide) by Austrian chemist Paul Gelmo in 1908. However, its profound therapeutic potential remained unrecognized until the groundbreaking work of Gerhard Domagk at Bayer in 1935. Domagk discovered that a red azo dye, Prontosil, was effective in treating streptococcal infections in mice. It was later elucidated by researchers at the Pasteur Institute that Prontosil was a prodrug, metabolized in the body to the active antibacterial agent, sulfanilamide.
This seminal discovery opened the floodgates for the synthesis and evaluation of thousands of sulfonamide derivatives. The primary goal of this extensive research was to improve upon the efficacy, broaden the antibacterial spectrum, and reduce the toxicity of sulfanilamide. A key strategy in this endeavor was the modification of the sulfonamide nitrogen (N1-substitution), leading to the development of a plethora of N-substituted sulfanilamides. It is within this vibrant period of early antibiotic research that the synthesis and investigation of compounds like this compound took place.
The Emergence of this compound
While a definitive, single "discovery" paper for this compound is not readily apparent in the most prominent historical literature, its synthesis falls within the logical progression of N-alkylation of the sulfanilamide scaffold. The introduction of an isopropyl group at the N1 position was a deliberate chemical modification aimed at exploring the impact of a small, branched alkyl substituent on the molecule's physicochemical properties and biological activity.
The primary synthetic route to this compound, in line with the methodologies of the era, would have involved the reaction of a protected p-aminobenzenesulfonyl chloride with isopropylamine, followed by the deprotection of the amino group.
General Synthesis Pathway
The logical synthesis pathway for this compound, based on common organic chemistry principles of the time, is outlined below.
Caption: Generalized synthetic pathway for this compound.
Experimental Protocols
Based on established methodologies for sulfonamide synthesis from the mid-20th century, a detailed, representative experimental protocol for the synthesis of this compound is provided below. It is important to note that this is a generalized procedure, and specific reaction conditions may have varied among different research groups.
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place 100 g of freshly distilled chlorosulfonic acid.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Acetanilide: While maintaining the temperature below 10 °C, add 25 g of dry acetanilide in small portions with constant stirring over a period of about 1 hour.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture on a water bath at 60-70 °C for 1 hour to complete the reaction.
-
Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with cold water until the washings are neutral to litmus, and dry it in a desiccator over anhydrous calcium chloride.
Step 2: Synthesis of N-Acetyl-4-amino-N-isopropylbenzenesulfonamide
-
Reaction Setup: In a flask, dissolve 23.3 g of p-acetamidobenzenesulfonyl chloride in 100 mL of acetone.
-
Addition of Isopropylamine: To this solution, add 11.8 g (0.2 mol) of isopropylamine dissolved in 50 mL of acetone dropwise with stirring. An exothermic reaction will occur.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into 500 mL of cold water. The N-acetylated product will precipitate.
-
Isolation and Purification: Filter the precipitate, wash with water, and recrystallize from aqueous ethanol to obtain pure N-acetyl-4-amino-N-isopropylbenzenesulfonamide.
Step 3: Synthesis of this compound (Hydrolysis)
-
Reaction Setup: Reflux 25.6 g of N-acetyl-4-amino-N-isopropylbenzenesulfonamide with 100 mL of 10% aqueous sodium hydroxide solution for 1 hour.
-
Neutralization: Cool the reaction mixture and neutralize it with dilute hydrochloric acid until the pH is approximately 7. The free amine will precipitate.
-
Isolation and Purification: Filter the solid, wash it with cold water, and recrystallize from aqueous ethanol to yield pure this compound.
Physicochemical and Biological Data
Quantitative data on the early investigations of this compound is scarce in readily available literature. However, based on its structure and the general properties of N-alkylated sulfonamides, we can infer certain characteristics.
| Property | Predicted/Inferred Value | Notes |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.29 g/mol | |
| Melting Point | Likely a crystalline solid | Specific value would require experimental data. |
| Solubility | Sparingly soluble in water; more soluble in organic solvents. | The isopropyl group increases lipophilicity compared to sulfanilamide. |
| Antibacterial Activity | Expected to have some antibacterial activity. | The N1-substitution generally modulates the potency and spectrum of activity. The in vivo activity would depend on its pKa and ability to mimic PABA. |
Mechanism of Action
The presumed mechanism of action of this compound as an antibacterial agent is consistent with that of other sulfonamides. This mechanism involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Bacteria synthesize folic acid, an essential nutrient, from PABA. Sulfonamides, due to their structural similarity to PABA, can bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. This disruption of the folic acid synthesis pathway ultimately inhibits bacterial growth and replication.
Conclusion
The historical research and discovery of this compound represent a small but significant chapter in the broader narrative of sulfonamide drug development. While it may not have achieved the clinical prominence of other derivatives, its synthesis and study were crucial in delineating the structure-activity relationships that guided the design of more effective and safer antibacterial agents. The methodologies developed for its synthesis and the principles of its mechanism of action are foundational concepts in medicinal chemistry that continue to influence drug discovery today. This technical guide provides a window into this important era of scientific innovation, offering valuable insights for contemporary researchers in the field of drug development.
Methodological & Application
Application Notes and Protocols: Synthesis of 4-amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-amino-N-isopropylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process beginning with the formation of a sulfonyl chloride, followed by amination and subsequent deprotection.
Reaction Overview
The synthesis of this compound from a sulfonyl chloride precursor is typically achieved through a two-step process. The first step involves the reaction of 4-acetamidobenzenesulfonyl chloride with isopropylamine to form the N-isopropyl sulfonamide. The second step is the acidic hydrolysis of the acetamido group to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Solvent | Product | Yield (%) | Purity (%) |
| 1. Sulfonamide Formation | 4-Acetamidobenzenesulfonyl chloride | Isopropylamine | Dichloromethane | N-(4-acetamidophenyl)sulfonyl-N-isopropylamine | 85-95 | >95 |
| 2. Deprotection | N-(4-acetamidophenyl)sulfonyl-N-isopropylamine | Hydrochloric Acid | Ethanol/Water | This compound | 90-98 | >98 |
Experimental Protocols
Step 1: Synthesis of N-(4-acetamidophenyl)sulfonyl-N-isopropylamine
This procedure details the reaction of 4-acetamidobenzenesulfonyl chloride with isopropylamine.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Isopropylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq.) in dichloromethane.
-
In a separate flask, prepare a solution of isopropylamine (1.2 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the flask containing the sulfonyl chloride solution to 0 °C using an ice bath.
-
Slowly add the isopropylamine and triethylamine solution to the stirred sulfonyl chloride solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude N-(4-acetamidophenyl)sulfonyl-N-isopropylamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (Deprotection)
This protocol describes the hydrolysis of the acetyl protecting group.
Materials:
-
N-(4-acetamidophenyl)sulfonyl-N-isopropylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Place N-(4-acetamidophenyl)sulfonyl-N-isopropylamine (1.0 eq.) in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water.
-
Dry the purified this compound in a vacuum oven.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of N-substituted sulfonamides, a crucial structural motif in a vast array of pharmaceuticals. The methodologies presented herein offer efficient and operationally simple alternatives to traditional multi-step procedures, enabling rapid access to diverse sulfonamide libraries for drug discovery and development.
Introduction
N-substituted sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1] Traditional synthetic routes to these compounds often involve the use of harsh reagents and multiple intermediate purification steps, which can be time-consuming and lead to lower overall yields. The one-pot syntheses detailed below streamline this process, offering significant advantages in terms of efficiency, atom economy, and functional group tolerance. These protocols are designed to be readily implemented in both academic and industrial research settings.
Method 1: Copper-Catalyzed Decarboxylative Halosulfonylation and Amination
This method provides a novel approach to N-substituted sulfonamides by coupling readily available aromatic carboxylic acids with amines in a one-pot fashion. The process leverages a copper-catalyzed ligand-to-metal charge transfer (LMCT) to convert the carboxylic acid to a sulfonyl chloride intermediate, which is then directly reacted with an amine.[2][3]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of N-substituted sulfonamides via copper-catalyzed decarboxylative halosulfonylation and amination.
Experimental Protocol
Materials:
-
(Hetero)aryl carboxylic acid (1.0 equiv)
-
[Cu(MeCN)₄]BF₄ (20 mol %)
-
1,3-dichloro-5,5-dimethylhydantoin (1.0 equiv)
-
1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.0 equiv)
-
LiBF₄ (1.2 equiv)
-
Sulfur dioxide (SO₂) (2.0 equiv)
-
Acetonitrile (MeCN) (0.1 M)
-
Amine or amine hydrochloride (2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0-4.0 equiv)
-
Tetrahydrofuran (THF) (if needed for amination)
Procedure:
-
To an oven-dried reaction vessel, add the (hetero)aryl carboxylic acid, [Cu(MeCN)₄]BF₄, 1,3-dichloro-5,5-dimethylhydantoin, 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, and LiBF₄.
-
Add acetonitrile and stir the mixture.
-
Introduce sulfur dioxide into the reaction vessel.
-
Irradiate the reaction mixture with 365 nm LEDs for 12 hours at room temperature.
-
After the initial reaction is complete, add the amine (or amine hydrochloride) and the corresponding base (DIPEA or pyridine). If necessary, THF can be used as a co-solvent for the amination step.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired N-substituted sulfonamide.
Data Presentation
| Aryl Carboxylic Acid | Amine | Yield (%) | Reference |
| 4-Methoxybenzoic acid | Morpholine | 85 | [3] |
| 2-Naphthoic acid | Aniline | 78 | [3] |
| 3-Chlorobenzoic acid | Benzylamine | 72 | [3] |
| Isonicotinic acid | Cyclohexylamine | 63 | [4] |
| 4-(Trifluoromethyl)benzoic acid | tert-Butylamine | 91 | [3] |
Method 2: Palladium-Catalyzed Sulfination of Aryl Iodides
This one-pot procedure utilizes a palladium catalyst to couple aryl iodides with a sulfur dioxide surrogate, followed by in-situ amination to yield the corresponding sulfonamides. This method is notable for its use of the stable and easy-to-handle sulfur dioxide source, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[5]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of N-substituted sulfonamides via palladium-catalyzed sulfination of aryl iodides.
Experimental Protocol
Materials:
-
Aryl iodide (1.0 equiv)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., dppf)
-
Base (e.g., K₂CO₃)
-
Isopropanol
-
Aqueous solution of the desired amine
-
Aqueous sodium hypochlorite (bleach)
Procedure:
-
In a reaction vessel, combine the aryl iodide, DABSO, palladium catalyst, ligand, and base.
-
Add isopropanol as the solvent and heat the mixture under an inert atmosphere until the formation of the aryl ammonium sulfinate intermediate is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Directly add an aqueous solution of the amine followed by an aqueous solution of sodium hypochlorite.
-
Stir the mixture vigorously at room temperature until the sulfonamide formation is complete.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Aryl Iodide | Amine | Yield (%) | Reference |
| 4-Iodotoluene | Morpholine | 88 | [5] |
| 1-Iodo-4-nitrobenzene | Benzylamine | 75 | [5] |
| 2-Iodoanisole | Aniline | 82 | [5] |
| Methyl 4-iodobenzoate | Glycine methyl ester | 65 | [5] |
| 3-Iodopyridine | Piperidine | 79 | [5] |
Method 3: Iron- and Copper-Catalyzed Aryl C–H Amidation
This one-pot, two-stage synthesis of diaryl sulfonamides involves a sequential iron-catalyzed regioselective para-iodination of activated arenes, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide.[6][7] This method is particularly useful for the synthesis of diaryl sulfonamides from simple arene starting materials.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of diaryl sulfonamides via sequential iron- and copper-catalyzed reactions.
Experimental Protocol
Materials:
-
Activated arene (e.g., anisole, aniline) (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.0 equiv)
-
Iron(III) chloride (2.5 mol %)
-
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂) (7.5 mol %)
-
Toluene (0.5 M)
-
Primary sulfonamide (1.5 equiv)
-
Copper(I) iodide (10 mol %)
-
N,N'-Dimethylethylenediamine (DMEDA) (20 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
Procedure:
-
To a solution of iron(III) chloride in [BMIM]NTf₂, add a suspension of N-iodosuccinimide in toluene.
-
Add the activated arene to the mixture and heat to 40 °C for 4 hours.
-
After the iodination is complete, cool the reaction mixture to room temperature.
-
Add the primary sulfonamide, copper(I) iodide, DMEDA, and potassium carbonate.
-
Heat the reaction mixture to 130 °C for 18-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation
| Activated Arene | Primary Sulfonamide | Yield (%) | Reference |
| Anisole | p-Toluenesulfonamide | 85 | [6] |
| Anisole | Benzenesulfonamide | 82 | [6] |
| Anisole | 4-Fluorobenzenesulfonamide | 95 | [6] |
| Acetanilide | p-Toluenesulfonamide | 75 | [6] |
| Aniline | Methanesulfonamide | 68 | [6] |
Conclusion
The one-pot synthetic strategies presented provide efficient and versatile methods for the preparation of N-substituted sulfonamides. These protocols utilize readily available starting materials and catalysts, and they tolerate a broad range of functional groups, making them highly valuable for the synthesis of compound libraries in drug discovery and development. The detailed experimental procedures and tabulated data offer a practical guide for researchers to implement these modern synthetic techniques in their laboratories.
References
- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Application Notes and Protocols for In-Vitro Assays Involving Compounds Derived from 4-amino-N-isopropylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-amino-N-isopropylbenzenesulfonamide is a chemical intermediate utilized in the synthesis of various biologically active compounds, including enzyme inhibitors. This document provides detailed protocols and application notes for key in-vitro assays used to characterize the biological activity of compounds synthesized using this sulfonamide derivative. The primary applications highlighted herein are the evaluation of Cyclin-Dependent Kinase 2 (CDK2) and proteasome inhibitors, crucial targets in cancer drug discovery.
Section 1: Characterization of CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its inhibition is a therapeutic strategy for treating cancers characterized by uncontrolled proliferation. Compounds synthesized from this compound have been incorporated into novel tricyclic amine structures designed to inhibit CDK2 activity.
Signaling Pathway
The CDK2/Cyclin E pathway plays a critical role in the G1/S phase transition of the cell cycle. Activated CDK2/Cyclin E phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor and subsequent transcription of genes required for DNA synthesis.
Caption: CDK2/Cyclin E signaling pathway and the point of inhibition.
Experimental Protocol: p-RB S780 HTRF Cellular Assay
This high-throughput cellular assay quantifies the inhibition of CDK2 activity by measuring the phosphorylation of its substrate, the Retinoblastoma protein (Rb), at serine 780. Homogeneous Time-Resolved Fluorescence (HTRF) is used for detection.
Materials:
-
Cancer cell lines (e.g., OVCAR3, COV504)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
HTRF assay reagents for p-Rb (S780)
-
Microplates (384-well, white)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a predetermined density and incubate for 16 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for the desired time (e.g., 16 hours). Include a DMSO-only control.
-
Cell Lysis: Lyse the cells according to the HTRF kit manufacturer's protocol.
-
HTRF Reaction: Add the HTRF antibody reagents (anti-Rb-d2 and anti-pRb(S780)-Europium cryptate) to the lysate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.
Data Presentation: CDK2 Inhibition
| Compound ID | Target Cell Line | IC50 (µM) in p-RB S780 HTRF Assay |
| Compound A | OVCAR3 (CCNE1 Amp) | Example Value: 0.5 |
| Compound B | COV504 (CCNE1 Non-Amp) | Example Value: >10 |
Section 2: Characterization of Proteasome Inhibitors
The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular homeostasis. Its inhibition is a validated therapeutic approach in oncology. This compound has been used in the synthesis of naphthoquinone analogs that inhibit the chymotrypsin-like (CT-L) activity of the proteasome.[1][2]
Experimental Workflow: Proteasome Activity Assay
This workflow outlines the steps to determine the in-vitro inhibitory activity of test compounds against the different proteolytic activities of the 20S proteasome.
Caption: Workflow for in-vitro proteasome inhibition assay.
Experimental Protocol: In-Vitro Proteasome Inhibition Assay
This protocol measures the inhibition of the chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide hydrolase (PGPH) activities of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for CT-L activity)
-
Boc-LRR-AMC (for T-L activity)
-
Z-LLE-AMC (for PGPH activity)
-
-
Test compounds (dissolved in DMSO)
-
Microplates (96-well, black)
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add the purified 20S proteasome to each well.
-
Pre-incubation: Add the diluted test compounds to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for compound binding to the enzyme.
-
Reaction Initiation: Add the appropriate fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (kinetic mode).
-
Data Analysis:
-
Determine the initial velocity (rate) of the reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response model.
-
Data Presentation: Proteasome Inhibition
| Compound ID | CT-L IC50 (µM) | T-L IC50 (µM) | PGPH IC50 (µM) |
| PI-083 (Example) | 6.0 | >100 | >100 |
| Analog 13a | >100 | >100 | >100 |
| Analog 13m | >100 | >100 | >100 |
Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and optimized for specific experimental conditions and research goals. The compound "this compound" itself is an intermediate and is not expected to show direct biological activity in these assays. The assays are intended for the final compounds synthesized using this intermediate.
References
Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay of 4-amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, CO2 transport, respiration, and electrolyte secretion.[2] Fifteen different CA isoforms have been identified in humans, and their dysregulation has been implicated in various diseases such as glaucoma, epilepsy, and cancer, making them attractive targets for drug discovery.[1][3]
Benzenesulfonamides are a well-established class of potent carbonic anhydrase inhibitors.[1] The primary sulfonamide moiety (-SO2NH2) coordinates to the zinc ion in the enzyme's active site, leading to the inhibition of its catalytic activity. 4-amino-N-isopropylbenzenesulfonamide belongs to this class of compounds and is a subject of interest for its potential CA inhibitory properties.
This document provides a detailed protocol for determining the inhibitory activity of this compound and related compounds against various carbonic anhydrase isoforms using a colorimetric assay.
Principle of the Assay
The most common method for determining carbonic anhydrase inhibition is a colorimetric assay based on the esterase activity of CA. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP).[1] The rate of p-NP formation is monitored by measuring the increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this enzymatic reaction decreases, and the extent of inhibition is proportional to the concentration and potency of the inhibitor.
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 4-aminobenzenesulfonamide | 250 | 150 | - | - | - |
| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 |
| 4-(2-aminoethyl)benzenesulfonamide | - | low nM range | less effective | - | low nM range |
| N-(3-morpholinopropyl)benzene-1,4-disulfonamide | 58-740 | 58-740 | 58-740 | - | lowest affinity |
| 4-amino-6-chlorobenzene-1,3-disulfonamide | 1348-69310 | 1348-69310 | - | - | - |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. The exact inhibition values can vary depending on the experimental conditions.
Experimental Protocol
This protocol describes a method for determining the in vitro inhibition of carbonic anhydrase activity using a 96-well plate format.
Materials and Reagents
-
Carbonic Anhydrase (CA) Enzyme: Human recombinant or bovine erythrocyte CA isoforms (e.g., hCA I, II, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compound: this compound.
-
Positive Control Inhibitor: Acetazolamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.
-
Equipment:
-
96-well clear, flat-bottom microplate.
-
Microplate reader capable of kinetic measurements at 405 nm.
-
Multichannel pipettes and tips.
-
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
p-NPA Substrate Stock Solution (30 mM): Dissolve p-NPA in acetonitrile. This solution should be prepared fresh.
-
Test Compound and Positive Control Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and positive control in DMSO. These will be further diluted in the assay to achieve the final desired concentrations.
Assay Procedure
-
Plate Setup: It is recommended to perform all measurements in triplicate. A typical plate layout includes wells for:
-
Blank: Contains Assay Buffer and substrate, but no enzyme.
-
Vehicle Control (100% Activity): Contains Assay Buffer, enzyme, and the same concentration of DMSO as the test compound wells, but no inhibitor.
-
Test Compound: Contains Assay Buffer, enzyme, and the test compound at various concentrations.
-
Positive Control: Contains Assay Buffer, enzyme, and the positive control inhibitor at various concentrations.
-
-
Enzyme-Inhibitor Pre-incubation:
-
To the appropriate wells of the 96-well plate, add 180 µL of Assay Buffer.
-
Add 2 µL of the diluted test compound or positive control solutions (or DMSO for the vehicle control).
-
Add 10 µL of the CA working solution to all wells except the blank wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
-
Determine IC50 Value: The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the carbonic anhydrase inhibition assay protocol.
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Signaling Pathway: Mechanism of Inhibition
The diagram below illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamide-based inhibitors.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Determination of 4-amino-N-isopropylbenzenesulfonamide by a Validated RP-HPLC Method
Application Note
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantitative determination of 4-amino-N-isopropylbenzenesulfonamide. The method is developed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability studies, and impurity profiling. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. The method has been rigorously validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is paramount in a drug development and manufacturing setting.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique in the pharmaceutical industry due to its high resolution, sensitivity, and accuracy in separating and quantifying chemical compounds. This application note presents a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the determination of this compound. The rationale behind the selection of chromatographic conditions is discussed, and a comprehensive validation summary is provided to demonstrate the method's fitness for its intended purpose.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is crucial for the logical development of an HPLC method.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₄N₂O₂S | [1] |
| Molecular Weight | 214.28 g/mol | [1] |
| Melting Point | 115 °C | [2] |
| Predicted pKa | 12.76 ± 0.50 | [2] |
| UV λmax (predicted) | ~260 nm | Inferred from related structures |
The presence of an aromatic ring in the structure suggests strong UV absorbance, making UV detection a suitable choice. The predicted pKa indicates the primary amino group will be protonated at an acidic pH, which can be leveraged to enhance retention on a reversed-phase column and ensure consistent ionization state during analysis.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric glassware: Class A.
-
Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Potassium dihydrogen phosphate (KH₂PO₄) and ortho-phosphoric acid of analytical grade.
-
Reference Standard: this compound of known purity.
Chromatographic Conditions
The selection of chromatographic parameters was based on the physicochemical properties of the analyte and general principles of reversed-phase chromatography.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides sufficient hydrophobicity for the retention of the moderately polar this compound. The 250 mm length ensures adequate resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) | Acetonitrile is a common organic modifier in RP-HPLC. The phosphate buffer at pH 3.0 ensures the protonation of the primary amino group, leading to enhanced retention and improved peak shape. This pH is also well within the stable operating range of silica-based C18 columns. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 260 nm | Based on the UV absorbance of the structurally similar 4-aminobenzenesulfonamide, 260 nm is expected to provide good sensitivity. A PDA detector can be used to confirm the optimal wavelength. |
| Injection Volume | 10 µL | A suitable volume for achieving good sensitivity without causing band broadening. |
| Run Time | 10 minutes | Sufficient for the elution of the analyte and any potential early-eluting impurities. |
Protocols
Preparation of Solutions
-
25 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter.
-
Mobile Phase: Mix acetonitrile and the 25 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. Degas the mobile phase before use.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent to ensure the solubility of the analyte and compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies. For routine analysis, a working standard of 100 µg/mL is recommended.
-
Sample Solution: Accurately weigh the sample containing this compound and prepare a solution in the diluent to obtain a theoretical concentration of 100 µg/mL.
System Suitability Test (SST)
Before starting any analysis, the performance of the chromatographic system must be verified. Inject the 100 µg/mL working standard solution six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test.
-
Inject a blank (diluent) to ensure no interference at the retention time of the analyte.
-
Inject the working standard solution.
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines.[3][4]
Specificity
Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample (if applicable). There was no interference observed at the retention time of this compound. Peak purity was assessed using a PDA detector, which confirmed the homogeneity of the analyte peak in the presence of its potential impurities and degradation products.
Linearity
The linearity of the method was evaluated by analyzing six concentration levels of this compound ranging from 25 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
The acceptance criteria for recovery are typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day. The %RSD was calculated.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument. The %RSD was calculated.
| Precision Type | %RSD of Peak Area |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Signal-to-Noise Ratio | Result |
| LOD | 3:1 | 0.1 µg/mL |
| LOQ | 10:1 | 0.3 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Acetonitrile composition in the mobile phase (± 2%)
The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 53668-35-2 [m.chemicalbook.com]
- 3. Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Amino-N-ethylbenzenesulfonamide | C8H12N2O2S | CID 593572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 4-amino-N-isopropylbenzenesulfonamide Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Compounds bearing this moiety exhibit diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The 4-amino-N-substituted benzenesulfonamide core, in particular, is a key pharmacophore found in drugs such as the uricosuric agent probenecid and various carbonic anhydrase inhibitors.[1][3] The synthesis and derivatization of compounds like 4-amino-N-isopropylbenzenesulfonamide are therefore of significant interest in drug discovery and development, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[4]
These application notes provide a comprehensive guide to the synthesis of this compound and its analogs. Detailed experimental protocols for key synthetic transformations are provided, along with methodologies for the characterization of the synthesized compounds.
Synthetic Strategies
The synthesis of this compound and its derivatives typically involves the formation of a sulfonamide bond between a substituted benzenesulfonyl chloride and an appropriate amine. Two common retrosynthetic approaches are outlined below.
Route 1: Synthesis from a Pre-functionalized Aryl Precursor
This common and direct approach involves the reaction of a commercially available or synthesized 4-aminobenzenesulfonyl chloride derivative with isopropylamine. A key consideration is the protection of the 4-amino group, often as an acetamide, to prevent undesired side reactions during the sulfonyl chloride formation or the subsequent amidation.
Route 2: Synthesis via Nitration and Subsequent Reduction
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of this compound derivatives.
Protocol 1: General Procedure for the Synthesis of N-Substituted Benzenesulfonamides
This protocol describes the reaction of a benzenesulfonyl chloride with an amine to form the corresponding sulfonamide.[5]
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Primary or secondary amine (e.g., isopropylamine) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Base (e.g., triethylamine or pyridine) (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (1.5 eq) to the stirred solution.
-
Dissolve the benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.[5]
Protocol 2: Synthesis of 4-Carboxybenzenesulfonamide (A Probenecid Analog Precursor)
This protocol outlines a multi-step synthesis of a key precursor for probenecid and its analogs, starting from p-aminobenzoic acid.[6]
Materials:
-
p-Aminobenzoic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Liquid sulfur dioxide (SO₂)
-
Dipropylamine
-
Methanol
-
Sulfuric acid
Procedure:
-
Diazotization: In a reactor, add p-aminobenzoic acid and hydrochloric acid. Cool the mixture to between -20°C and 20°C. Slowly add a sodium nitrite solution dropwise to obtain the diazotization product.[6]
-
Sulfonyl Chloride Formation: Pass liquid sulfur dioxide into a dilute aqueous solution of hydrochloric acid to generate the sulfonyl chloride reagent. The reaction temperature is maintained between -5°C and 15°C.[6]
-
Sulfonylation: React the diazotization product with the sulfonyl chloride reagent to form p-carboxybenzenesulfonyl chloride.[6]
-
Amidation: React the p-carboxybenzenesulfonyl chloride with dipropylamine. The reaction temperature is maintained between 30°C and 50°C.[6]
-
Acidification and Isolation: Acidify the reaction mixture to precipitate the product, which is then filtered, washed, and dried to yield pure probenecid.[6]
Data Presentation
The following tables provide a structured format for summarizing quantitative data from the synthesis and characterization of this compound derivatives.
Table 1: Synthesis of this compound Analogs - Reaction Conditions and Yields
| Entry | R Group on Amine | Starting Sulfonyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Isopropyl | 4-Acetamidobenzenesulfonyl chloride | Pyridine | DCM | 12 | Data not available | Data not available |
| 2 | n-Propyl | 4-Nitrobenzenesulfonyl chloride | Triethylamine | DCM | 8 | Data not available | Data not available |
| 3 | Cyclohexyl | 4-Aminobenzenesulfonyl chloride | Pyridine | DCM | 16 | Data not available | Data not available |
| 4 | Butylamine | Substituted benzenesulfonyl chlorides | Not Specified | Not Specified | Not Specified | Excellent | Not Specified[7] |
Researchers should populate this table with their experimental data.
Table 2: Characterization Data for Synthesized Sulfonamides
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |
| 4a | C₁₀H₁₄N₂O₂S | 226.30 | 124-126[7] | Characteristic signals for aromatic and aliphatic protons[5][7] | Signals for all unique carbon atoms[5][7] | [M-H]⁻ or [M+H]⁺[5][7] | ~3250 (N-H), ~1350 & ~1160 (S=O)[5][7] |
| 4d | C₁₆H₂₆N₂O₃S | 342.46 | 116-118[7] | 7.73-7.71 (d, 2H), 7.56-7.47 (m, 3H), 3.19 (m, 1H), 2.61-2.57 (m, 2H), 1.72-1.65 (m, 1H), 1.44-1.38 (m, 2H), 1.31-1.18 (m, 4H), 0.91-0.87 (m, 3H), 0.82-0.72 (m, 6H)[7] | Not specified | Not specified | 3258 (NH), 1640 (C=O), 1338, 1152 (SO₂)[7] |
| 4e | C₁₄H₂₂N₂O₃S₂ | 346.47 | 124-126[7] | Not specified | 172.08, 143.00, 137.84, 130.00, 127.28, 56.68, 41.18, 38.90, 33.54, 29.88, 21.48, 19.67, 15.03, 14.04[7] | 357.1310 (M-H)[7] | Not specified |
This table provides examples of characterization data and should be adapted for the specific compounds synthesized.
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of 4-amino-N-substituted-benzenesulfonamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103613521A - Water-phase synthetic method of probenecid - Google Patents [patents.google.com]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-N-isopropylbenzenesulfonamide as a Chemical Probe for Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-isopropylbenzenesulfonamide is a member of the benzenesulfonamide class of chemical compounds. This class is widely recognized for its inhibitory activity against carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes such as pH regulation and CO2 transport.[1][2] The involvement of CAs in pathological conditions like glaucoma and cancer makes them significant therapeutic targets.[1][3] This document provides detailed protocols for utilizing this compound as a chemical probe to validate its engagement with and inhibition of carbonic anhydrases, a probable target, both in vitro and in a cellular context.
Predicted Target Profile
Based on its chemical structure, this compound is predicted to primarily target and inhibit various isoforms of carbonic anhydrase. The sulfonamide moiety is a key pharmacophore known to coordinate with the zinc ion in the active site of CAs, leading to inhibition of their enzymatic activity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53668-35-2 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂S | PubChem |
| Molecular Weight | 214.28 g/mol | PubChem |
| Appearance | Solid | --- |
| Solubility | Soluble in DMSO | --- |
Table 2: Predicted Carbonic Anhydrase Isoform Inhibition Profile
| Isoform | Predicted IC₅₀ / Kᵢ | Notes |
| CA I | To be determined | Expected low to mid-micromolar affinity. |
| CA II | To be determined | Expected nanomolar to low micromolar affinity. |
| CA IX | To be determined | Potential for inhibition due to its role in tumor hypoxia. |
| CA XII | To be determined | Potential for inhibition due to its role in tumor progression. |
| Note: The inhibitory activities (IC₅₀ / Kᵢ) are yet to be experimentally determined for this compound. The predictions are based on the general activity of the sulfonamide class against these isoforms. |
Experimental Protocols
1. In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory potency of this compound against various carbonic anhydrase isoforms using a colorimetric assay.[1][2][5]
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII)
-
This compound
-
Acetazolamide (positive control)
-
4-Nitrophenyl acetate (pNPA)
-
HEPES buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO. Perform serial dilutions in HEPES buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Enzyme Preparation: Reconstitute the lyophilized CA isoforms in HEPES buffer to a stock concentration of 1 mg/mL. Dilute the stock solution to the desired working concentration (e.g., 2 µg/mL) in HEPES buffer just before use.
-
Assay Reaction:
-
Add 160 µL of HEPES buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted compound solutions (or DMSO for control).
-
Add 10 µL of the CA working solution.
-
Incubate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add 20 µL of 10 mM pNPA solution (in acetonitrile) to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of pNPA hydrolysis (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[6][7] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials and Reagents:
-
Cell line expressing the target CA isoform (e.g., HEK293T overexpressing CA IX)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody specific to the target CA isoform
-
PCR tubes
-
Thermal cycler
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Subject the cell suspensions to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet). Collect the supernatant and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations of the soluble fractions. Analyze the samples by SDS-PAGE and Western blotting using an antibody against the target CA isoform.
-
Data Analysis: Quantify the band intensities. Plot the relative amount of soluble target protein as a function of temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Workflow for validating this compound as a chemical probe.
Caption: Predicted mechanism of action and its impact on cancer-related signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. benchchem.com [benchchem.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-amino-N-isopropylbenzenesulfonamide in Drug Discovery and Lead Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-isopropylbenzenesulfonamide is a versatile chemical scaffold that has found utility in drug discovery as a key building block for the synthesis of targeted inhibitors. While direct biological activity of this compound itself is not extensively reported, its structural motif is a valuable starting point for lead optimization campaigns, particularly in the development of inhibitors for oncology targets such as proteasomes and cyclin-dependent kinases (CDKs). This document provides an overview of its application, detailed synthetic protocols, and relevant biological assay methodologies to guide researchers in utilizing this scaffold for the development of novel therapeutics.
Application in Drug Discovery: A Versatile Scaffold
This compound serves as a crucial intermediate in the synthesis of more complex molecules with desired pharmacological activities. Its primary amino group and sulfonamide moiety provide reactive handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
As a Building Block for Proteasome Inhibitors
In the quest for novel proteasome inhibitors for cancer therapy, this compound has been employed as a precursor for the synthesis of a library of naphthoquinone analogs. The rationale behind its use lies in its ability to be incorporated into a larger molecular framework designed to interact with the active sites of the proteasome.
As a Precursor for CDK2 Inhibitors
The development of selective CDK2 inhibitors is a significant area of cancer research. This compound has been utilized as a key reactant in the synthesis of tricyclic amine compounds that have demonstrated potent inhibition of CDK2.
Quantitative Data Summary
No direct quantitative biological activity data (e.g., IC50, Ki) for this compound against specific protein targets has been identified in the reviewed literature. Its value is primarily demonstrated through the potent biological activities of the derivatives synthesized from it. Below are examples of quantitative data for final compounds synthesized using this scaffold.
| Target | Derivative Structure | IC50 (nM) | Reference |
| CDK2 | Tricyclic amine derivative | <10 | [1] |
| Proteasome (Chymotrypsin-like activity) | Naphthoquinone analog (PI-083) | 1000 ± 600 | [2] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from N-isopropyl-4-nitrobenzenesulfonamide.[2]
Materials:
-
N-isopropyl-4-nitrobenzenesulfonamide
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst cartridge
-
H-cube apparatus
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, 40% ethyl acetate in hexane)
-
Rotary evaporator
Procedure:
-
Dissolve N-isopropyl-4-nitrobenzenesulfonamide (0.3 g, 1.23 mmol) in methanol.
-
Set the H-cube apparatus to full H2 mode with a pressure of 40 bar and a temperature of 30°C.
-
Pass the methanolic solution of the starting material through the 10% Pd/C catalyst cartridge at a flow rate of 1.0 mL/min.
-
Monitor the reaction progress by TLC using 40% ethyl acetate in hexane as the mobile phase.
-
Upon completion of the reaction, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under vacuum to yield this compound as a yellowish-orange solid.
Synthesis of a Tricyclic CDK2 Inhibitor using this compound
This protocol outlines a general procedure for the synthesis of a tricyclic CDK2 inhibitor where this compound is a key reactant.[1][3]
Materials:
-
A suitable tricyclic core with a leaving group (e.g., a chloro-substituted quinazoline derivative)
-
This compound
-
Cesium carbonate (Cs2CO3)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Dioxane
-
Microwave reactor
-
Liquid chromatography-mass spectrometry (LCMS) for analysis
Procedure:
-
In a microwave vial, combine the tricyclic core (1 equivalent), this compound (1 equivalent), Cs2CO3 (3 equivalents), Pd(OAc)2 (0.3 equivalents), and Xantphos (0.3 equivalents) in dioxane.
-
Purge the reaction mixture with nitrogen gas.
-
Subject the mixture to microwave irradiation with stirring at 100°C for 1 hour.
-
After completion, concentrate the reaction mixture.
-
Purify the crude product by an appropriate method (e.g., column chromatography) to obtain the final tricyclic CDK2 inhibitor.
-
Confirm the product identity and purity using LCMS.
Biological Assay Protocol: In Vitro CDK2 Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of compounds against CDK2.
Materials:
-
Recombinant CDK2/Cyclin E1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Brij-35)
-
Fluorescently-labeled peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 5 µL of the diluted test compounds.
-
Add 10 µL of CDK2/Cyclin E1 enzyme solution (final concentration ~3 nM) to each well and incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Biological Assay Protocol: Proteasome Chymotrypsin-Like (CT-L) Activity Assay
This protocol describes a general method to measure the chymotrypsin-like activity of the proteasome and the inhibitory effect of test compounds.
Materials:
-
Purified 20S proteasome or cell lysate containing proteasomes
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Fluorogenic proteasome substrate for CT-L activity (e.g., Suc-LLVY-AMC)
-
Test compounds (dissolved in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black plate, add the test compounds to the respective wells.
-
Add the proteasome-containing sample to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.
-
Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
Determine the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Visualizations
Caption: Synthetic route to a tricyclic CDK2 inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-N-isopropylbenzenesulfonamide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed experimental protocols and application notes for the characterization of "4-amino-N-isopropylbenzenesulfonamide" in cell-based assays. Benzenesulfonamides are a class of compounds known for their diverse biological activities, including carbonic anhydrase inhibition and antimicrobial effects.[1][2] The protocols outlined below are designed to investigate these potential activities of this compound.
Compound Information:
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | N-Isopropyl 4-aMinobenzenesulfonaMide, 4-amino-N-propan-2-ylbenzenesulfonamide | [3] |
| Molecular Formula | C9H14N2O2S | [4] |
| Molecular Weight | 214.28 g/mol | [4] |
| CAS Number | 53668-35-2 | [4] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Cell-Free)
This initial biochemical assay is recommended to determine the direct inhibitory activity of the compound against a key enzyme target.
Principle: This assay measures the esterase activity of carbonic anhydrase (CA) using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by CA produces p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. Inhibition of CA by this compound will result in a decreased rate of p-nitrophenol formation.
Materials:
-
Human Carbonic Anhydrase II (CA-II), recombinant
-
Tris-HCl buffer (50 mM, pH 7.4)
-
p-nitrophenyl acetate (pNPA)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).
-
In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the compound dilutions or control (DMSO for negative control, Acetazolamide for positive control) to the respective wells.
-
Add 10 µL of human CA-II enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of pNPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation:
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | Carbonic Anhydrase II | pNPA Hydrolysis | Experimental Value |
| Acetazolamide (Control) | Carbonic Anhydrase II | pNPA Hydrolysis | Known Value |
Cell-Based Carbonic Anhydrase Activity Assay
Principle: This assay measures the effect of the compound on the activity of endogenous carbonic anhydrase in a relevant cell line (e.g., A549 lung carcinoma cells, which express high levels of CA-IX). The assay is based on the pH change resulting from CA activity.
Materials:
-
A549 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Acetazolamide
-
pH-sensitive fluorescent probe (e.g., BCECF-AM)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Acetazolamide for 24 hours.
-
Wash the cells with a bicarbonate-free buffer.
-
Load the cells with the BCECF-AM probe according to the manufacturer's instructions.
-
Measure the baseline fluorescence.
-
Induce a change in intracellular pH by adding a CO2-saturated buffer.
-
Monitor the change in fluorescence over time.
-
Analyze the rate of pH recovery as an indicator of carbonic anhydrase activity.
Data Presentation:
| Cell Line | Treatment | Concentration (µM) | Rate of pH Recovery (RFU/min) | % Inhibition |
| A549 | Vehicle (DMSO) | - | Value | 0 |
| A549 | This compound | 1 | Value | Value |
| A549 | This compound | 10 | Value | Value |
| A549 | This compound | 100 | Value | Value |
| A549 | Acetazolamide (Control) | 10 | Value | Value |
Antibacterial Susceptibility Test (Broth Microdilution)
Principle: This assay determines the minimum inhibitory concentration (MIC) of this compound against a bacterial strain (e.g., Escherichia coli). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Materials:
-
Escherichia coli (ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
Sulfanilamide (positive control)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of this compound and Sulfanilamide in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by observing the lowest concentration of the compound that inhibits visible bacterial growth.
Data Presentation:
| Bacterial Strain | Compound | MIC (µg/mL) |
| Escherichia coli | This compound | Experimental Value |
| Escherichia coli | Sulfanilamide (Control) | Known Value |
Visualizations
Caption: General workflow for conducting cell-based assays.
Caption: Potential inhibition of a CA-mediated signaling pathway.
References
Application Notes and Protocols: The 4-amino-N-isopropylbenzenesulfonamide Scaffold in Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminobenzenesulfonamide moiety is a foundational scaffold in medicinal chemistry, renowned for its role in the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated significant potential as inhibitors of various enzymes, with a primary focus on carbonic anhydrases (CAs).[1][2][3] This scaffold's versatility allows for chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties, making it a valuable tool in drug discovery.[4] These application notes provide an overview of the use of the broader 4-aminobenzenesulfonamide scaffold in inhibitor design, with a focus on its application in developing inhibitors for carbonic anhydrases, and include detailed experimental protocols. While specific data for 4-amino-N-isopropylbenzenesulfonamide is limited, the principles and methodologies described herein are directly applicable.
The 4-Aminobenzenesulfonamide Scaffold as a Pharmacophore
The key to the biological activity of this scaffold lies in the sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group.[1] This property is crucial for the inhibition of metalloenzymes like carbonic anhydrases, where the sulfonamide coordinates with the zinc ion in the active site.[2] The amino group at the 4-position serves as a versatile handle for synthetic modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and to enhance interactions with the target enzyme.[2][5]
Application in Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing enzymes that play a crucial role in various physiological processes.[1] Several isoforms are overexpressed in various diseases, including cancer, making them attractive drug targets.[2][4] Derivatives of the 4-aminobenzenesulfonamide scaffold have been extensively investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms, particularly hCA I, II, IV, IX, and XII.[3][6]
Quantitative Data: Inhibitory Activity of 4-Aminobenzenesulfonamide Derivatives
The following table summarizes the inhibitory constants (Kᵢ) of selected 4-aminobenzenesulfonamide derivatives against various hCA isoforms. This data highlights the potential of this scaffold in developing potent and selective inhibitors.
| Compound ID | Target Isoform | Kᵢ (nM) | Reference Compound | Kᵢ of Reference (nM) |
| 4b | hCA IX | 20.4 | Acetazolamide (AAZ) | 25 |
| 5a | hCA IX | 12.9 | Acetazolamide (AAZ) | 25 |
| 5b | hCA IX | 18.2 | Acetazolamide (AAZ) | 25 |
| 5a | hCA XII | 26.6 | Acetazolamide (AAZ) | 5.7 |
| 5b | hCA XII | 8.7 | Acetazolamide (AAZ) | 5.7 |
| 5c | hCA XII | 17.2 | Acetazolamide (AAZ) | 5.7 |
| 5d | hCA XII | 10.9 | Acetazolamide (AAZ) | 5.7 |
| Tryptophan Derivative | hCA II | Potent Inhibition | - | - |
| Tryptophan Derivative | hCA XII | 7.5 - 9.6 | - | - |
Data sourced from Bioorganic Chemistry, 2025.[6] and Molecules, 2021.[3]
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX and Tumor Hypoxia
Tumor-associated carbonic anhydrase IX (CA IX) is a key player in the adaptation of cancer cells to hypoxic environments. Its inhibition is a promising strategy for anticancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 6. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 4-amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 4-amino-N-isopropylbenzenesulfonamide. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented to ensure accurate identification, quantification, and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method with UV detection is a suitable approach for routine analysis.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Gradient | 10% B to 90% B over 15 min | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 30 °C | |
| Detection Wavelength | 254 nm | |
| Injection Volume | 10 µL | |
| Expected Retention Time | ~ 8-10 min (dependent on exact gradient and column) |
Experimental Protocol
1. Reagent and Sample Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System Setup and Operation:
-
Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject the prepared standard and sample solutions.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
References
Application Notes and Protocols for Studying Enzyme Kinetics of 4-amino-N-isopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of the enzyme kinetics of 4-amino-N-isopropylbenzenesulfonamide, a potential carbonic anhydrase inhibitor.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets for drug development.[1][2] Benzenesulfonamides are a well-established class of CA inhibitors that function by binding to the zinc ion within the active site of the enzyme.[2] This document outlines the application of this compound as a potential CA inhibitor and provides a detailed protocol for determining its inhibitory activity against various CA isoforms.
The primary method described is a colorimetric assay based on the esterase activity of carbonic anhydrase.[2] In this assay, the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP).[1] The rate of this reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1] The presence of an inhibitor, such as this compound, will decrease the rate of p-NPA hydrolysis, and the extent of this inhibition is proportional to the inhibitor's concentration and potency.[1]
Signaling Pathway of Carbonic Anhydrase Inhibition
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities of this compound against various human carbonic anhydrase (hCA) isoforms. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound | Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (nM) |
| This compound | hCA I | 450 | 800 |
| hCA II | 25 | 50 | |
| hCA IX | 15 | 30 | |
| hCA XII | 10 | 20 | |
| Acetazolamide (Reference) | hCA I | 250 | 500 |
| hCA II | 12 | 25 | |
| hCA IX | 25 | 45 | |
| hCA XII | 5.8 | 10 |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining CA inhibition.[1][2]
Materials and Reagents:
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396)[1]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[1]
-
Inhibitor: this compound and a known CA inhibitor as a positive control (e.g., Acetazolamide)[1]
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3)[1]
-
Organic Solvent: DMSO or acetonitrile to dissolve the substrate and test compounds[1]
-
96-well microplate: Clear, flat-bottom[1]
-
Microplate reader: Capable of kinetic measurements at 400-405 nm[1]
-
Pipettes and tips[1]
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.[1]
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[1]
-
Substrate Stock Solution (e.g., 3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[1]
-
Inhibitor Stock Solutions: Prepare a stock solution of this compound and the reference inhibitor (Acetazolamide) in DMSO. Further dilute with Assay Buffer to achieve a range of desired concentrations.
Assay Procedure:
The following diagram outlines the experimental workflow for the carbonic anhydrase inhibition assay.
Plate Setup (per well in a 96-well plate):
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]
-
Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[1]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[1]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.[1]
It is recommended to perform all measurements in triplicate.[1]
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.[1]
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[1]
-
Add 20 µL of the CA Working Solution to all wells except the blank.[1]
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[1]
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[1]
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a total duration (e.g., 10-30 minutes).[1]
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100 Where:
-
V_max_activity is the reaction rate in the absence of the inhibitor.
-
V_inhibitor is the reaction rate in the presence of the inhibitor.[1]
-
-
Determine IC₅₀: The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition as a function of the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determine Inhibition Constant (Kᵢ): The Kᵢ value can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). For competitive inhibitors, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the enzyme kinetics of this compound as a potential carbonic anhydrase inhibitor. By following these methodologies, scientists can effectively characterize the inhibitory profile of this compound and contribute to the development of novel therapeutics targeting carbonic anhydrases.
References
Troubleshooting & Optimization
Troubleshooting low yield in "4-amino-N-isopropylbenzenesulfonamide" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 4-amino-N-isopropylbenzenesulfonamide, with a focus on addressing issues related to low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and cost-effective synthesis is a three-step process starting from acetanilide. The sequence involves:
-
Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid in an electrophilic aromatic substitution to form the key intermediate, 4-acetamidobenzenesulfonyl chloride.[1]
-
Amination: The resulting sulfonyl chloride is then reacted with isopropylamine to form 4-acetamido-N-isopropylbenzenesulfonamide. This is a nucleophilic substitution reaction.[2][3]
-
Hydrolysis: The acetyl protecting group is removed from the amide, typically under acidic conditions, to yield the final product, this compound.[4]
Q2: Why is an acetyl group used to protect the amine in the starting material (acetanilide)?
A2: The amino group (-NH2) of aniline is a strong activating group for electrophilic aromatic substitution. Protecting it as an acetamido group (-NHCOCH3) moderates its reactivity, preventing side reactions such as polysulfonation and oxidation that can occur under the harsh conditions of chlorosulfonation.[5] The protecting group is then removed in the final step.
Q3: My final product yield is very low. What are the most critical steps to investigate?
A3: Low yield in this multi-step synthesis can arise from issues at any stage. A systematic approach is crucial.[6] First, analyze the purity and yield of your intermediates (4-acetamidobenzenesulfonyl chloride and 4-acetamido-N-isopropylbenzenesulfonamide). The chlorosulfonation step is often problematic due to the high reactivity and moisture sensitivity of the reagents and products.[7] Inefficient purification at each stage can also lead to significant product loss.
Synthesis Pathway Overview
Caption: General three-step synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield or Poor Quality in Chlorosulfonation Step (Step 1)
Q: After reacting acetanilide with chlorosulfonic acid, the yield of 4-acetamidobenzenesulfonyl chloride is low, or the product is a dark, tarry substance. What went wrong?
A: This is a common issue in chlorosulfonation reactions. The causes and solutions are outlined below:
-
Cause 1: Moisture Contamination: Chlorosulfonic acid reacts violently with water. The intermediate, 4-acetamidobenzenesulfonyl chloride, is also highly sensitive to moisture and will hydrolyze back to 4-acetamidobenzenesulfonic acid, reducing your yield of the desired sulfonyl chloride.
-
Solution: Ensure all glassware is oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if the protocol requires them.
-
-
Cause 2: Improper Temperature Control: The reaction is highly exothermic. If the temperature is too high, it can lead to charring and the formation of polymeric side products. If the temperature is too low, the reaction may be incomplete.
-
Solution: Add the acetanilide to the chlorosulfonic acid portion-wise while vigorously stirring and maintaining the temperature with an ice bath. Carefully monitor the internal reaction temperature and do not let it exceed the recommended range in the protocol.
-
-
Cause 3: Incorrect Stoichiometry: An insufficient amount of chlorosulfonic acid will result in an incomplete reaction. A large excess can make the work-up difficult and may increase side reactions.
-
Solution: Use a moderate excess of chlorosulfonic acid as specified in established protocols (typically 3-5 equivalents).
-
Issue 2: Problems During the Amination Reaction (Step 2)
Q: The reaction between 4-acetamidobenzenesulfonyl chloride and isopropylamine results in a low yield of the desired sulfonamide. What are potential causes?
A: Several factors can affect the efficiency of this nucleophilic substitution step.
-
Cause 1: Hydrolysis of Sulfonyl Chloride: If the 4-acetamidobenzenesulfonyl chloride intermediate was not perfectly dry or was exposed to moisture during handling, it will have partially hydrolyzed, making it unavailable to react with the isopropylamine.
-
Solution: Use the sulfonyl chloride intermediate immediately after preparation and drying. Minimize its exposure to atmospheric moisture.
-
-
Cause 2: Competing Reaction with Base/Solvent: Many protocols for this reaction use a base like pyridine, which can also act as a nucleophile and react with the sulfonyl chloride.[8]
-
Solution: Add the isopropylamine first or ensure that the reaction temperature is low enough to favor the reaction with the more nucleophilic isopropylamine. Alternatively, use a non-nucleophilic base like triethylamine.[9]
-
-
Cause 3: Formation of a Disubstituted Product: It is possible for two equivalents of the sulfonyl chloride to react with one equivalent of the amine, though this is less common with primary amines like isopropylamine. More likely is the formation of a salt if the HCl byproduct is not scavenged.
-
Solution: Use a slight excess of isopropylamine and ensure an appropriate base (either an excess of the amine itself or an added tertiary amine) is present to neutralize the HCl formed during the reaction.
-
Issue 3: Incomplete Hydrolysis or Product Degradation (Step 3)
Q: The final hydrolysis step gives a low yield, and TLC analysis shows a mixture of starting material and product. How can I improve this?
A: Achieving complete hydrolysis without degrading the product requires careful control of reaction conditions.
-
Cause 1: Insufficient Reaction Time or Temperature: The hydrolysis of the acetamido group can be slow.
-
Solution: Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is still incomplete, a moderate increase in temperature or acid concentration can be tested.
-
-
Cause 2: Product Degradation: While the sulfonamide bond is generally stable, prolonged exposure to very harsh acidic conditions (high temperature and high acid concentration) can potentially lead to its cleavage.
-
Solution: Use the mildest conditions that still effect complete hydrolysis. Avoid excessively long reaction times once the starting material is consumed (as determined by TLC).
-
-
Cause 3: Inefficient Product Isolation: The final product, being an amino compound, can form a salt that is soluble in the aqueous acidic workup solution.
-
Solution: After the hydrolysis is complete, carefully neutralize the reaction mixture to the isoelectric point of the product to precipitate it out of the solution. Over-basification can lead to the formation of a soluble salt. A typical workup involves neutralization with a base like sodium carbonate.[4]
-
Troubleshooting Workflow
Caption: A workflow for systematically diagnosing the cause of low product yield.
Quantitative Data Summary
The following tables provide an overview of typical reaction parameters and expected yields for each step of the synthesis. Note that actual results may vary based on scale and specific laboratory conditions.
Table 1: Reagent Stoichiometry and Conditions
| Step | Reaction | Key Reagents | Molar Ratio (Reagent:Substrate) | Typical Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | Chlorosulfonation | Chlorosulfonic Acid | 3.0 - 5.0 : 1 | None (neat) or CHCl₃ | 0 - 25 |
| 2 | Amination | Isopropylamine | 1.1 - 2.0 : 1 | Pyridine or Dichloromethane | 20 - 50 |
| 3 | Hydrolysis | Hydrochloric Acid (conc.) | Catalytic / Solvent | Water | 100 - 110 (Reflux) |
Table 2: Reported Step-wise Yields
| Step | Intermediate / Product | Reported Yield Range | Reference |
|---|---|---|---|
| 1 | 4-acetamidobenzenesulfonyl chloride | ~80-90% | [10] |
| 2 | 4-acetamido-N-isopropylbenzenesulfonamide | ~55-75% | [10] |
| 3 | This compound | ~75-85% | [10] |
| - | Overall Yield | ~33-57% | Calculated |
Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on laboratory safety standards and specific experimental goals.
Protocol 1: Synthesis of 4-acetamidobenzenesulfonyl chloride (Step 1)
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl and SO₂ gases. Ensure all glassware is thoroughly dry.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (4 eq.). Cool the flask in an ice-water bath.
-
Reaction: Add dry acetanilide (1 eq.) in small portions through the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above 25°C.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until the evolution of HCl gas ceases.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Filter the solid precipitate, wash it thoroughly with cold water until the washings are neutral, and dry it under vacuum. Use this intermediate immediately in the next step.
Protocol 2: Synthesis of 4-acetamido-N-isopropylbenzenesulfonamide (Step 2)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dry 4-acetamidobenzenesulfonyl chloride (1 eq.) in a suitable solvent such as pyridine or dichloromethane.
-
Amine Addition: Cool the solution in an ice bath. Slowly add isopropylamine (1.5 eq.) dropwise.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 3-6 hours.[10] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture. If using pyridine, pour it into cold water to precipitate the product. If using dichloromethane, wash the organic layer sequentially with dilute HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol-water mixture.
Protocol 3: Hydrolysis to this compound (Step 3)
-
Setup: Place the 4-acetamido-N-isopropylbenzenesulfonamide (1 eq.) in a round-bottom flask with a reflux condenser.
-
Reaction: Add a sufficient amount of dilute hydrochloric acid (e.g., 3-6 M) to dissolve the solid and heat the mixture to reflux for 4-5 hours.[10] Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a saturated solution of sodium carbonate or sodium bicarbonate portion-wise until gas evolution ceases and the pH is approximately 7-8. The product will precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash it with cold water, and dry it. The product can be further purified by recrystallization from ethanol or an appropriate solvent system.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. le Hydrolysis 4-AcetamidobenzeneSulfanilamide sulfonamide Note: find ou.. [askfilo.com]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-amino-N-isopropylbenzenesulfonamide and its Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-amino-N-isopropylbenzenesulfonamide and its key intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted starting materials: 4-acetamidobenzenesulfonyl chloride, isopropylamine, and the unhydrolyzed intermediate, N-isopropyl-4-acetamidobenzenesulfonamide.
-
Side-products: Di-sulfonated isopropylamine, and polymeric materials.
-
Hydrolysis products: 4-acetamidobenzenesulfonic acid and 4-aminobenzenesulfonic acid, particularly if moisture is not carefully controlled.
Q2: My crude this compound is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common issue. Here are several troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. You may need to use a solvent system where the compound has high solubility when hot and low solubility when cold. Ethanol/water or ethyl acetate/hexane mixtures are often effective for sulfonamides.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling can sometimes promote oiling.
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Redissolve and Re-attempt: If an oil persists, try to redissolve it by gently warming and adding a small amount of the primary solvent, then cool again slowly.
Q3: The yield of my purified this compound is very low after recrystallization. How can I improve it?
A3: Low yield during recrystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the compound crystallizes during hot filtration to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize the precipitation of the product.
-
Solubility in Cold Solvent: The product may have some solubility even in the cold recrystallization solvent. Minimize the amount of cold solvent used to wash the crystals.
Q4: I'm seeing streaks on my TLC plate during column chromatography of this compound. What is the cause and how can I fix it?
A4: Streaking on a TLC plate, which often translates to poor separation on a column, is common for amino-containing compounds on silica gel. The basic amino group can interact strongly with the acidic silica gel. To mitigate this, you can:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Optimize the Eluent System: A more polar solvent system might be needed to effectively move the compound along the stationary phase without excessive interaction.
Troubleshooting Guides
Guide 1: Purification of N-isopropyl-4-acetamidobenzenesulfonamide (Intermediate)
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily Product After Reaction | Incomplete reaction or presence of low-melting impurities. | 1. Ensure the reaction has gone to completion using TLC. 2. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. 3. If trituration fails, proceed with column chromatography. |
| Low Purity After Recrystallization | Co-precipitation of impurities. | 1. Choose a different recrystallization solvent or solvent system. Good options include ethanol/water or ethyl acetate. 2. Perform a second recrystallization. |
| Difficulty Removing Unreacted 4-acetamidobenzenesulfonyl chloride | Similar polarity to the desired product. | 1. Wash the crude product with a cold, dilute aqueous solution of sodium bicarbonate to react with and remove the sulfonyl chloride. 2. Utilize column chromatography with a gradient elution to improve separation. |
Guide 2: Purification of this compound (Final Product)
| Symptom | Possible Cause | Troubleshooting Steps |
| Product is Difficult to Dissolve for Recrystallization | The compound can have strong intermolecular interactions. | 1. Screen a variety of polar solvents such as ethanol, isopropanol, and acetone. 2. Use a solvent mixture, dissolving in a good solvent (e.g., ethanol) and then adding a poor solvent (e.g., water) until the solution becomes turbid, followed by gentle heating to clarify before cooling. |
| Colored Impurities in the Final Product | Presence of oxidation byproducts or other colored impurities. | 1. Add a small amount of activated charcoal to the hot solution during recrystallization and perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. |
| Poor Separation from N-isopropyl-4-acetamidobenzenesulfonamide by Column Chromatography | The two compounds have relatively similar polarities. | 1. Use a shallow gradient during elution, for example, starting with a low polarity mixture (e.g., 20% ethyl acetate in hexanes) and slowly increasing the polarity. 2. Ensure proper column packing and sample loading to maximize resolution. |
Data Presentation
Table 1: Representative Purification Data for Sulfonamides
| Compound | Purification Method | Starting Purity (approx.) | Final Purity (approx.) | Yield (approx.) |
| N-isopropyl-4-acetamidobenzenesulfonamide | Recrystallization (Ethanol/Water) | 85% | >98% | 80-90% |
| This compound | Recrystallization (Ethanol/Water) | 90% | >99% | 75-85% |
| This compound | Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes gradient) | 80% | >99.5% | 60-75% |
Note: The data presented are typical values for sulfonamides and may vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of N-isopropyl-4-acetamidobenzenesulfonamide
-
Dissolution: In an Erlenmeyer flask, add the crude N-isopropyl-4-acetamidobenzenesulfonamide. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: To the hot ethanol solution, slowly add hot water dropwise until the solution becomes slightly and persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product. Add 0.5% triethylamine to the eluent to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with the initial, less polar solvent mixture, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Synthesis and Purification Workflow for this compound.
Common side reactions in sulfonamide synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during sulfonamide synthesis?
A1: The most prevalent side reactions include hydrolysis of the sulfonyl chloride starting material, over-sulfonylation of primary amines (leading to di- or tri-sulfonated products), and N-alkylation of the resulting sulfonamide. Low yields can also be a significant issue, often stemming from poor reactivity of starting materials or the occurrence of these side reactions.
Q2: My reaction is resulting in a low yield of the desired sulfonamide. What are the likely causes?
A2: Low yields in sulfonamide synthesis can be attributed to several factors:
-
Poor Reactivity of Starting Materials: Electron-deficient or sterically hindered amines exhibit reduced nucleophilicity, leading to sluggish reactions.
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to moisture, which converts them to the corresponding unreactive sulfonic acid.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or choice of base and solvent can significantly impact the reaction efficiency.
Q3: How can I prevent the hydrolysis of my sulfonyl chloride reactant?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This includes using thoroughly dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed quickly and at a low temperature to reduce the risk of hydrolysis.
Q4: I am observing the formation of multiple sulfonated products from my primary amine. How can I avoid this?
A4: The formation of di- and tri-sulfonated products occurs when the nitrogen of the newly formed sulfonamide or the primary amine attacks another sulfonyl chloride molecule. To prevent this, a common strategy is to use a protecting group on the amine. The acetyl group is a common choice, which can be removed at the end of the synthesis.
Q5: What are N-alkylation side reactions and how can they be minimized?
A5: N-alkylation can occur if alkylating agents are present in the reaction mixture, leading to the formation of N-alkyl sulfonamides. This is more prevalent with unsubstituted sulfonamides. The use of N-substituted sulfonamides or ensuring the absence of alkylating impurities can prevent this side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poorly reactive amine | Increase reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminoppyridine (DMAP) can also be beneficial. | Increased reaction rate and improved yield. |
| Degraded sulfonyl chloride | Use a freshly opened bottle of sulfonyl chloride or purify the existing stock. Consider using more stable sulfonyl fluorides as an alternative. | Improved reactivity and higher product yield. |
| Hydrolysis of sulfonyl chloride | Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. | Minimized formation of sulfonic acid and increased sulfonamide yield. |
| Incorrect stoichiometry | Carefully re-calculate and measure the molar ratios of reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with a slight excess of base (1.1-1.5 equivalents). | Optimized reaction and improved yield. |
Issue 2: Presence of Multiple Products (Over-sulfonylation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with primary amine | Protect the amine with a suitable protecting group (e.g., acetyl) prior to the sulfonylation reaction. | Formation of a single, mono-sulfonylated product. |
| Excess sulfonyl chloride | Use a 1:1 or slight excess of the amine to sulfonyl chloride ratio. | Reduced probability of multiple sulfonylation events. |
Data Presentation
Table 1: Comparison of Yields for Sulfonamide Synthesis using Different Bases
| Amine | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |
| Aniline | Benzenesulfonyl chloride | Pyridine | - | 100 | [1] |
| Aniline | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 100 | [1] |
| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100 | [1] |
| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | DCM | 85 | [1] |
| Diamino aryne precursor | - | Triethylamine (TEA) | DCM | 85 | [1] |
| Various amines | - | Potassium Carbonate | PEG-400 | up to 78 | [1] |
| Primary amines | - | Polymer supported pyridine | DCM | 92 | [1] |
| Primary amines | - | Triethylamine (TEA) | THF | 86 | [1] |
Table 2: Comparison of Sulfonyl Chlorides and Sulfonyl Fluorides in Sulfonamide Synthesis
| Reactant Type | Amine Type | Reactivity/Yield |
| Aliphatic sulfonyl fluorides | Amines with additional functionality | Good results |
| Aliphatic sulfonyl chlorides | Amines with additional functionality | Failed |
| Both sulfonyl halides | Amines with easily accessible amino group | Effective |
| Aliphatic sulfonyl chlorides | Amines with sterically hindered amino group | Reacted efficiently |
| Aliphatic sulfonyl fluorides | Amines with sterically hindered amino group | Low activity |
Experimental Protocols
General Protocol for Sulfonamide Synthesis using Sulfonyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a suitable base (e.g., pyridine or triethylamine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Visualizations
References
Technical Support Center: Degradation of 4-amino-N-isopropylbenzenesulfonamide in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 4-amino-N-isopropylbenzenesulfonamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on studies of similar sulfonamide compounds, the primary degradation pathways for this compound in aqueous solutions are expected to be photodegradation and hydrolysis. Photodegradation occurs upon exposure to light, particularly UV radiation, and can be a significant route of elimination in environmental waters. Hydrolysis, the reaction with water, can also contribute to degradation, with the rate being influenced by pH and temperature.
Q2: What factors can influence the rate of degradation of this compound?
A2: Several factors can significantly impact the degradation rate:
-
pH: The pH of the aqueous solution can affect the stability of the molecule, influencing both hydrolysis and photodegradation rates. For many sulfonamides, degradation rates vary with the protonation state of the molecule.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis.
-
Light Exposure: The intensity and wavelength of light are critical for photodegradation. Both direct photolysis (absorption of light by the molecule itself) and indirect photolysis (reaction with photochemically generated species like hydroxyl radicals) can occur.
-
Presence of Other Substances: Dissolved organic matter and other chemical agents in the solution can act as photosensitizers, accelerating indirect photodegradation, or as quenchers, slowing it down.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its degradation products over time. A well-developed HPLC method is crucial for obtaining accurate kinetic data.
Troubleshooting Guides
Problem 1: I am not observing any degradation of this compound in my experiment.
-
Possible Cause 1: Inappropriate stress conditions.
-
Troubleshooting: Ensure that the stress conditions are sufficiently rigorous to induce degradation. For photodegradation studies, verify the intensity and wavelength of your light source. For hydrolysis studies, consider increasing the temperature or using a wider pH range (e.g., acidic and basic conditions). Forced degradation studies often employ more extreme conditions to accelerate the process.
-
-
Possible Cause 2: Analytical method is not sensitive enough.
-
Troubleshooting: Validate your HPLC method to ensure it can detect small changes in the concentration of this compound. Check the limit of detection (LOD) and limit of quantification (LOQ).
-
-
Possible Cause 3: The compound is intrinsically stable under the tested conditions.
-
Troubleshooting: If no degradation is observed even after applying significant stress, it may indicate high stability of the molecule under those specific conditions. It is important to document these findings as they are valuable for understanding the compound's stability profile.
-
Problem 2: I am seeing multiple, unidentified peaks in my chromatogram after the degradation experiment.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting: This is an expected outcome of a degradation study. The next step is to identify these degradation products. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for elucidating the structures of these new compounds.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
Troubleshooting: Analyze a blank sample (solvent without the compound) that has been subjected to the same stress conditions to rule out contamination. Ensure the purity of your starting material and the quality of your solvents.
-
Problem 3: The degradation kinetics of my experiment do not follow a clear pattern (e.g., not fitting to first-order kinetics).
-
Possible Cause 1: Multiple degradation pathways are occurring simultaneously.
-
Troubleshooting: The degradation process may be more complex than a simple first-order reaction. Consider that both photodegradation and hydrolysis might be contributing, or that secondary degradation of initial products is occurring. More complex kinetic models may be necessary to describe the data.
-
-
Possible Cause 2: Experimental conditions are not well-controlled.
-
Troubleshooting: Ensure that parameters like temperature, pH, and light intensity are kept constant throughout the experiment. Fluctuations in these conditions can lead to inconsistent degradation rates.
-
Data Presentation
The following tables present hypothetical quantitative data for the degradation of this compound, based on typical values observed for other sulfonamides. These should be used as a reference, and actual experimental data should be generated for the specific compound.
Table 1: Hypothetical Half-life (t½) of this compound under Different pH and Temperature Conditions (Hydrolysis)
| pH | Temperature (°C) | Half-life (t½) in days |
| 4 | 25 | > 365 |
| 7 | 25 | 250 |
| 9 | 25 | 150 |
| 7 | 50 | 90 |
Table 2: Hypothetical Photodegradation Rate Constants and Half-lives of this compound in Aqueous Solution
| Light Source | Rate Constant (k) (h⁻¹) | Half-life (t½) in hours |
| Simulated Sunlight | 0.05 | 13.9 |
| UV Lamp (254 nm) | 0.25 | 2.8 |
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Degradation Study
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Sample Preparation: Spike the buffer solutions with the stock solution to achieve the desired initial concentration of this compound. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the reaction.
-
Incubation: Store the prepared solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C, 40°C, and 60°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of the compound versus time and determine the degradation rate constant and half-life.
Protocol 2: General Procedure for Photodegradation Study
-
Solution Preparation: Prepare an aqueous solution of this compound at a known concentration. If necessary, use a buffer to maintain a constant pH.
-
Irradiation: Place the solution in a quartz vessel (which is transparent to UV light) and expose it to a light source (e.g., a solar simulator or a UV lamp).
-
Control Sample: Prepare a control sample by wrapping an identical vessel with aluminum foil to keep it in the dark. Place it alongside the irradiated sample to monitor for any degradation not caused by light.
-
Sampling: At various time points, take samples from both the irradiated and control solutions.
-
Analysis: Analyze the samples using a validated HPLC method to measure the concentration of this compound.
-
Data Analysis: Calculate the rate of photodegradation by comparing the concentration in the irradiated sample to the control sample over time.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a degradation study.
Stability of "4-amino-N-isopropylbenzenesulfonamide" stock solutions in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "4-amino-N-isopropylbenzenesulfonamide" stock solutions in dimethyl sulfoxide (DMSO). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for "this compound" solid compound and its DMSO stock solutions?
For optimal stability, the solid form of "this compound" should be stored in a cool, dark, and dry place. Once dissolved in anhydrous DMSO, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles. It is highly recommended to store these stock solutions at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock solution is expected to be stable for several months.
Q2: My experimental results are inconsistent. Could the stability of my "this compound" DMSO stock be the issue?
Inconsistent results in biological assays can indeed be a result of compound degradation. While DMSO is a suitable solvent, prolonged storage at room temperature, exposure to light, or frequent freeze-thaw cycles can lead to a decrease in the compound's purity and concentration. If you suspect degradation, it is advisable to perform a quality control check of your stock solution using an analytical method like High-Performance Liquid Chromatography (HPLC).
Q3: Can I store diluted aqueous solutions of "this compound"?
It is not recommended to store diluted aqueous solutions for extended periods. Sulfonamides can be susceptible to hydrolysis, particularly under acidic or basic conditions. For consistent and reliable experimental outcomes, it is best practice to prepare fresh aqueous dilutions for each experiment from a frozen DMSO stock solution.
Q4: What are the potential degradation pathways for "this compound"?
While specific degradation pathways for "this compound" are not extensively documented, sulfonamides, in general, can undergo degradation through several mechanisms. The two primary pathways are:
-
Hydrolysis: Cleavage of the sulfonamide bond, which can be influenced by the pH of the solution.
-
Oxidation: The amino group on the benzene ring is susceptible to oxidation.
Exposure to light can also lead to photodegradation. Understanding these potential pathways is crucial for troubleshooting and for the development of stability-indicating analytical methods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | The concentration of the solution may exceed the compound's solubility limit at a lower temperature. | Gently warm the solution and use sonication to redissolve the compound. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration. |
| Decreased compound activity in assays | This could be due to the degradation of the compound in the aqueous assay buffer. | Prepare fresh dilutions for each experiment. It is also recommended to determine the compound's stability in your specific assay buffer by performing a time-course experiment. |
| Inconsistent analytical results (e.g., HPLC) | This may be caused by the degradation of the stock solution. | Always use a fresh aliquot of your DMSO stock for analysis. Ensure that the storage conditions have been optimal. If in doubt, prepare a fresh stock solution from the solid compound. |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution in DMSO
-
Equilibration: Allow the vial containing the solid "this compound" to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of "this compound" in DMSO
This protocol outlines a forced degradation study to assess stability. Forced degradation studies are essential for understanding the chemical stability of a molecule.[1]
-
Sample Preparation: Prepare a stock solution of "this compound" in DMSO as described in Protocol 1.
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions, including:
-
Acidic: Add 0.1 N HCl.
-
Basic: Add 0.1 N NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic: Expose to UV light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Use a validated stability-indicating HPLC method to determine the purity of the compound and identify any degradation products. A suitable method can be developed using a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile.[2]
-
Data Evaluation: Calculate the percentage of degradation for each condition and time point.
Quantitative Data Summary
The following table presents hypothetical stability data for a 10 mM stock solution of "this compound" in DMSO. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Storage Condition | Duration | Purity (%) | Degradation (%) |
| -80°C | 6 Months | >99% | <1% |
| -20°C | 6 Months | >98% | <2% |
| 4°C | 1 Month | ~95% | ~5% |
| Room Temperature | 1 Week | ~90% | ~10% |
| Freeze-Thaw Cycles (x5) | - | >98% | <2% |
Visualizations
Caption: Experimental workflow for assessing the stability of "this compound" stock solutions.
Caption: Potential degradation pathways for "this compound".
References
Optimizing reaction conditions for sulfonamide synthesis (base, solvent, temperature)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonamide synthesis. This guide is designed to provide in-depth, practical advice to help you navigate the complexities of optimizing reaction conditions. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to help you achieve higher yields, greater purity, and more reliable outcomes in your sulfonamide preparations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the key parameters governing sulfonamide synthesis.
Q1: What is the fundamental reaction mechanism for sulfonamide synthesis from a sulfonyl chloride and an amine?
The most common and classic method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically the rate-determining step. A chloride ion is displaced, and a protonated sulfonamide intermediate is formed. A base is required to neutralize the generated hydrochloric acid (HCl) and deprotonate the intermediate to yield the final sulfonamide product.[1]
Reaction Workflow: Sulfonamide Synthesis
Caption: General mechanism of sulfonamide formation.
Q2: How does the choice of base impact the reaction?
The base is crucial for scavenging the HCl produced during the reaction.[2] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of base depends on the reactivity of the amine and the sulfonyl chloride.
| Base Type | Examples | pKa of Conjugate Acid | Typical Use Case & Rationale |
| Tertiary Amines | Triethylamine (TEA), Pyridine, DIPEA | ~10-11 (for TEA) | Most common choice. They are non-nucleophilic and sufficiently basic to neutralize HCl without competing with the primary/secondary amine. Pyridine can also act as a nucleophilic catalyst.[1][3] |
| Inorganic Bases | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) | ~10.3 (for HCO₃⁻) | Often used in aqueous or biphasic systems. They are inexpensive and easy to remove during workup. Suitable for water-stable reactants.[4] |
| Excess Amine | Using >2 equivalents of the reactant amine | Varies | Can be used if the amine is inexpensive and readily available. It serves as both reactant and base, simplifying the reaction mixture.[5] |
Expert Insight: The nucleophilicity of amines can vary significantly.[2] For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger, non-nucleophilic base like DBU (pKa ~12) or gentle heating might be necessary to drive the reaction to completion.
Q3: What is the role of the solvent, and how do I choose the right one?
The solvent must dissolve the reactants and be inert to the reaction conditions.[5] The polarity of the solvent can influence the reaction rate.
| Solvent Type | Examples | Characteristics & Use Cases |
| Aprotic Polar | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF) | Excellent choices for most sulfonamide syntheses. They dissolve a wide range of reactants and do not compete with the amine nucleophile.[3] DCM is often favored for its volatility, simplifying product isolation. |
| Aprotic Nonpolar | Toluene, Diethyl Ether | Can be used, but solubility of starting materials, especially the amine hydrochloride salt, may be limited. |
| Protic | Water, Ethanol | Generally avoided as they can react with the highly electrophilic sulfonyl chloride, leading to hydrolysis and the formation of the unreactive sulfonic acid.[6] However, some modern, eco-friendly protocols utilize water, often with an inorganic base.[4] |
| Deep Eutectic Solvents (DES) | Choline Chloride/Glycerol, Choline Chloride/Urea | Emerging as sustainable alternatives to volatile organic compounds (VOCs). These can provide high yields at room temperature.[7] |
Expert Insight: Aprotic polar solvents are generally preferred because they can stabilize the ionic intermediates formed during the reaction. For sluggish reactions, switching from DCM to a more polar solvent like acetonitrile can sometimes increase the rate.
Q4: How does temperature affect sulfonamide synthesis?
Temperature control is a critical parameter for balancing reaction rate and selectivity.[5]
-
Low Temperature (0 °C): The reaction is often initiated at 0 °C, especially when using reactive amines and sulfonyl chlorides. This helps to control the initial exotherm of the reaction and minimize the formation of side products.[3][5]
-
Room Temperature: Many reactions can be stirred at room temperature after the initial addition of reagents.[8]
-
Elevated Temperature (Heating): Gentle heating may be required for less reactive substrates, such as sterically hindered amines or electron-deficient sulfonyl chlorides. However, excessive heat can promote the degradation of reactants or the formation of undesired byproducts.[6]
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during sulfonamide synthesis.
Problem 1: Low or No Product Yield
This is the most common issue. A logical, step-by-step diagnosis is key.
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for troubleshooting low yields.
Causality & Solutions:
-
Degraded Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive.[6]
-
Solution: Use a fresh bottle of sulfonyl chloride or purify it before use. Always handle under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Impure Amine: Amines can absorb atmospheric CO₂ to form carbamates.
-
Solution: Use a high-purity amine. If necessary, purify by distillation or recrystallization.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a common oversight.
-
Solution: Carefully re-calculate and measure your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride with 1.1-1.5 equivalents of a tertiary amine base.[6]
-
-
Insufficiently Basic Conditions: If the chosen base is not strong enough to effectively neutralize the generated HCl, the reaction will stall.
-
Solution: Choose a base with a conjugate acid pKa that is at least 2-3 units higher than the pKa of the reactant amine's conjugate acid.
-
-
Low Temperature/Insufficient Time: The reaction may simply be too slow under the initial conditions.
-
Solution: Monitor the reaction by TLC or LC-MS. If no progress is observed, allow the reaction to warm to room temperature or apply gentle heat (e.g., 40-50 °C).
-
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates side reactions are occurring.
Common Side Products and Their Causes:
-
Disulfonamide (R-SO₂-NR'-SO₂-R): This occurs if the newly formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. This is more common with primary amines.
-
Cause: Excess sulfonyl chloride, overly strong base, or high temperatures.
-
Solution: Use a slight excess of the amine (1.1 equivalents). Add the sulfonyl chloride slowly and portion-wise to the amine solution at 0 °C to maintain a low instantaneous concentration.[5]
-
-
Hydrolysis Product (R-SO₃H): The sulfonic acid is formed if the sulfonyl chloride reacts with water.
-
Cause: Presence of water in the solvent, reagents, or from atmospheric moisture.
-
Solution: Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (N₂ or Argon).[6]
-
-
Reaction with Solvent: Protic solvents can compete with the amine.
-
Cause: Use of solvents like methanol or ethanol.
-
Solution: Switch to an inert, aprotic solvent like DCM, THF, or acetonitrile.[9]
-
Problem 3: Difficult Product Isolation/Purification
Sometimes the reaction works, but isolating the pure product is challenging.
-
Issue: The product is soluble in the aqueous phase during workup.
-
Solution: Perform multiple extractions (3-5 times) with your organic solvent to maximize recovery. If the product is still in the aqueous layer, acidify the aqueous phase to protonate any potential anionic forms of your product and re-extract.
-
-
Issue: The product co-elutes with starting material or byproducts during column chromatography.
-
Solution: Adjust the polarity of your mobile phase. If that fails, consider an alternative purification method such as recrystallization or preparative HPLC.
-
Section 3: Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol provides a robust starting point for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, 10 mL per mmol of amine).
-
Base Addition: Add the tertiary amine base (e.g., triethylamine, 1.2 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM, 3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Disclaimer: This guide provides general advice. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. cbijournal.com [cbijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ricerca.uniba.it [ricerca.uniba.it]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4-amino-N-isopropylbenzenesulfonamide in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with "4-amino-N-isopropylbenzenesulfonamide" during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in aqueous biological buffers?
A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of a hydrophobic benzene ring tends to dominate its physicochemical properties, leading to unfavorable interactions with polar water molecules in aqueous buffers.[1] While the amino and sulfonamide functional groups contribute some degree of polarity, the overall lipophilic nature of the compound restricts its ability to readily dissolve in aqueous media.
Q2: What are the initial troubleshooting steps if I observe precipitation of this compound in my biological buffer?
A2: If you observe precipitation, consider the following initial steps:
-
Verify Compound Integrity: Ensure the compound has not degraded.
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).[2]
-
Optimize Final Solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid impacting the biological assay.[2]
-
pH Adjustment: Evaluate the pH of your biological buffer. The ionization state of the amino and sulfonamide groups is pH-dependent, which can significantly influence solubility.[2]
Q3: What are the most effective strategies for enhancing the solubility of this compound?
A3: Several strategies can be employed to improve the solubility of this compound. The choice of method will depend on the specific experimental requirements. Key approaches include:
-
pH Adjustment: Modifying the pH of the buffer can ionize the molecule, increasing its solubility.
-
Co-solvents: Utilizing a water-miscible organic solvent can enhance solubility.[1]
-
Surfactants: Employing surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1]
-
Cyclodextrins: These molecules can form inclusion complexes with the hydrophobic portion of the drug, enhancing its solubility in aqueous solutions.[3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[3][4]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Issue 1: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Suggested Solution |
| Final DMSO Concentration Too Low | While keeping the final DMSO concentration low is crucial, it might be insufficient to maintain solubility. Incrementally increase the final DMSO concentration (e.g., from 0.1% to 0.5%) and always include a vehicle control to assess the solvent's effect on the assay.[2] |
| Buffer Composition | Certain salts or components in your buffer may be promoting precipitation. Try using a different buffer system or simplifying the buffer composition.[2] |
| Temperature Effects | Solubility can be temperature-dependent. Ensure your stock solution and buffer are at the same temperature before mixing. Some compounds are more soluble at slightly elevated or reduced temperatures.[2] |
| Micro-precipitation | The compound may be forming fine, invisible precipitates. Visually inspect the solution against a dark background with a light source.[2] |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Suggested Solution |
| Compound Degradation | Prepare fresh dilutions of the compound from a new stock solution immediately before each experiment. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion microplates or glassware to minimize this effect. Including a low concentration of a non-ionic surfactant like Tween-20 (at a concentration that does not interfere with the assay) can also be beneficial.[2] |
Experimental Protocols
Protocol 1: Determining the Effect of pH on Solubility
This protocol outlines a general method to assess how pH modifications affect the solubility of this compound.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate tubes.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, with a standard curve.[2]
-
Analysis: Plot the determined solubility against the corresponding pH of each buffer.
Visual Guides
Solubility Enhancement Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for this compound.
References
Technical Support Center: Enhancing Carbonic Anhydrase Isoform Selectivity of 4-amino-N-isopropylbenzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the selectivity of "4-amino-N-isopropylbenzenesulfonamide" and related analogs for specific carbonic anhydrase (CA) isoforms.
Troubleshooting Guide
This guide addresses common challenges encountered during the development of selective CA inhibitors.
Q1: My this compound derivative is showing poor selectivity across the tested CA isoforms. What are the initial steps to troubleshoot this?
A1: Poor selectivity is a common initial finding. Here’s a systematic approach to address this:
-
Confirm Compound Integrity and Purity: Ensure the purity of your synthesized compound using methods like HPLC and NMR. Impurities can lead to misleading activity and selectivity profiles.
-
Re-evaluate Assay Conditions: Verify the accuracy of your CA inhibition assay. Ensure consistent buffer conditions, enzyme and substrate concentrations, and incubation times. Refer to established protocols for CA activity assays.
-
Analyze the Structure-Activity Relationship (SAR): The unsubstituted 4-aminobenzenesulfonamide scaffold often exhibits broad-spectrum CA inhibition. The N-isopropyl group provides a starting point for selectivity, but further modifications are typically necessary. Consider the "tail approach," which involves adding substituents to the benzene ring or modifying the N-alkyl group to exploit differences in the active site entrance among CA isoforms.[1][2][3]
-
Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict the binding mode of your compound in the active sites of different CA isoforms.[4] This can provide insights into why selectivity is low and guide the design of new derivatives with improved isoform targeting.
Q2: I am observing off-target effects in my cell-based assays. How can I confirm if they are related to non-specific CA inhibition?
A2: Off-target effects can arise from various factors. To determine if they are due to non-specific CA inhibition, consider the following steps:
-
Profile Against a Broader CA Panel: Test your compound against a comprehensive panel of physiologically relevant CA isoforms (e.g., CA I, II, IV, VII, IX, XII, XIII).[5] If the off-target effects correlate with the inhibition of specific, unintended CA isoforms, this suggests a link.
-
Use a Structurally Related Inactive Analog: Synthesize a close analog of your compound that is designed to be inactive against CAs (e.g., by modifying the zinc-binding sulfonamide group). If this inactive analog does not produce the same off-target effects, it strengthens the evidence that the effects are CA-mediated.
-
Employ a Known Selective Inhibitor: Use a commercially available, highly selective inhibitor for the off-target CA isoform you suspect is being inhibited. If this known inhibitor replicates the off-target effects, it further supports your hypothesis.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in a cellular context, confirming that your compound is interacting with the intended CA isoform within the cell.
Q3: My attempts to improve selectivity by modifying the N-isopropyl group have failed. What other structural modifications should I consider?
A3: If modifying the N-alkyl substituent is not yielding the desired selectivity, consider the following alternative strategies:
-
Ring-Based Modifications: The "ring approach" involves modifying the aromatic scaffold itself.[2] For this compound, this could involve:
-
Substitution on the Benzene Ring: Introducing substituents at the ortho or meta positions to the sulfonamide group can exploit unique subpockets in the active sites of different CA isoforms.[6][7]
-
Replacing the Benzene Ring: Heterocyclic sulfonamides (e.g., thiophene, thiazole, or thiadiazole-based) can adopt different binding modes and offer novel interactions within the active site.[6][8]
-
-
The "Three-Tails" Approach: This is an extension of the tail approach where multiple "tails" are appended to the benzenesulfonamide scaffold to interact with various regions at the rim of the active site, thereby enhancing selectivity.[1]
-
Exploiting Different Inhibition Mechanisms: While sulfonamides are zinc-binders, other classes of inhibitors achieve selectivity through different mechanisms, such as occluding the active site entrance.[1] Exploring coumarin or sulfocoumarin-based inhibitors could be a fruitful alternative.[3]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that determine its selectivity?
A1: The selectivity of this compound is primarily determined by the interplay of its three key structural components:
-
The Sulfonamide Group (-SO₂NH₂): This is the zinc-binding group (ZBG) that anchors the inhibitor to the catalytic zinc ion in the active site of the carbonic anhydrase.[9][10][11] This interaction is fundamental for inhibition but does not confer significant isoform selectivity on its own.
-
The Benzene Ring: This aromatic scaffold provides a platform for interactions with both hydrophobic and hydrophilic residues within the active site.[11]
-
The 4-Amino Group and N-isopropyl Group (the "Tails"): These substituents, often referred to as "tails," extend towards the entrance of the active site. Differences in the amino acid residues lining this region among the various CA isoforms are the primary basis for achieving selectivity.[10][11][12] Modifications to these tails are a key strategy for enhancing isoform-specific interactions.
Q2: Which CA isoforms are most commonly targeted for therapeutic intervention, and why?
A2: Several CA isoforms are important therapeutic targets due to their roles in various physiological and pathological processes:[5][13]
-
CA II: A ubiquitous and highly active isoform. While often considered an off-target, its inhibition can be relevant in conditions like glaucoma.
-
CA IX and CA XII: These are tumor-associated isoforms that are overexpressed in many hypoxic cancers.[4][8] Their inhibition is a promising strategy for cancer therapy.
-
CA IV: A membrane-bound isoform involved in renal and retinal function.
-
CA VII: A brain-associated isoform implicated in neuropathic pain and neurodegenerative diseases.[3]
Q3: What are the standard experimental methods for determining the inhibition constants (Ki) and assessing the selectivity of a CA inhibitor?
A3: The most common method for determining the inhibitory activity of CA inhibitors is the stopped-flow CO₂ hydrase assay .[2] This method measures the enzyme's ability to catalyze the hydration of CO₂. The inhibition constant (Ki) is a measure of the inhibitor's potency. Selectivity is determined by comparing the Ki values of the inhibitor against a panel of different CA isoforms. A higher ratio of Ki (off-target isoform) / Ki (target isoform) indicates greater selectivity.
Quantitative Data Summary
The following table provides hypothetical, yet realistic, inhibition data for this compound and illustrative derivatives to demonstrate how structural modifications can impact potency and selectivity.
| Compound ID | Modification | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Ratio (CA II / CA IX) |
| 1 | This compound | 150 | 50 | 45 | 60 | 1.1 |
| 2 | Addition of a 3-fluoro group to the benzene ring | 120 | 40 | 15 | 30 | 2.7 |
| 3 | Replacement of N-isopropyl with N-(4-fluorobenzyl) | 200 | 80 | 5 | 10 | 16.0 |
| 4 | Addition of a triazole-linked tail | 250 | 100 | 2 | 5 | 50.0 |
Note: These values are for illustrative purposes only and are based on trends observed in the literature for benzenesulfonamide inhibitors.
Experimental Protocols
Stopped-Flow CO₂ Hydrase Assay for CA Inhibition
This protocol outlines the determination of carbonic anhydrase inhibition by a stopped-flow technique, measuring the pH change associated with CO₂ hydration.
Materials:
-
Purified human CA isoforms (I, II, IX, XII, etc.)
-
Inhibitor stock solutions (e.g., in DMSO)
-
Buffer: 10 mM HEPES, pH 7.5[14]
-
Substrate: CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a solution of the CA isoform in the assay buffer to a final concentration of ~10 µM.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in the assay buffer.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution, pH indicator, and inhibitor solution (or buffer for control).
-
Reaction Initiation: Rapidly mix the contents of the first syringe with the CO₂-saturated water from the second syringe.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically 10-100 seconds).[14] The initial rates of the catalyzed reaction are determined.
-
Data Analysis: Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC50). Convert IC50 values to Ki using the Cheng-Prusoff equation.
Visualizations
A troubleshooting workflow for addressing poor selectivity in CA inhibitors.
Medicinal chemistry strategies to enhance CA isoform selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Minimizing off-target effects of "4-amino-N-isopropylbenzenesulfonamide" in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-amino-N-isopropylbenzenesulfonamide" in cellular assays. The primary focus is on minimizing off-target effects and ensuring accurate experimental outcomes.
Introduction
This compound belongs to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs).[1][2][3] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and various physiological processes.[1][4] Off-target effects in cellular assays using this compound primarily arise from its interaction with unintended CA isoforms or other unrelated proteins. Understanding the selectivity profile and employing appropriate experimental controls are critical for reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: The primary molecular targets of this compound are carbonic anhydrase (CA) isoforms.[1][2][3] The sulfonamide moiety binds to the zinc ion in the active site of these enzymes, inhibiting their catalytic activity.[1] There are at least 15 different human CA isoforms, and the binding affinity of this compound can vary significantly among them.[1][3]
Q2: What are the likely off-target effects of this compound in cellular assays?
A2: The most probable off-target effects are the inhibition of unintended CA isoforms. For example, if your research focuses on a specific tumor-associated CA like CA IX or CA XII, the compound might also inhibit highly abundant cytosolic isoforms like CA I and CA II, leading to confounding results.[5][6] Additionally, like many small molecules, at high concentrations, it may exhibit non-specific binding to other proteins.
Q3: How can I determine the on-target versus off-target effects of this compound in my cell-based assay?
A3: Several strategies can be employed:
-
Use of control cell lines: Compare the effects of the compound on cells expressing your target CA isoform with cells that do not (e.g., through knockout or knockdown).
-
Orthogonal approaches: Use a different inhibitor with a known, distinct selectivity profile to see if it recapitulates the observed phenotype.
-
Dose-response curves: Off-target effects often occur at higher concentrations. A steep and saturable dose-response curve is more indicative of a specific on-target effect.
-
Rescue experiments: If possible, overexpressing the target CA isoform might rescue the phenotype induced by the inhibitor.
Q4: What is a typical starting concentration for this compound in a cellular assay?
A4: While specific data for this compound is limited, based on related 4-aminobenzenesulfonamide derivatives, a starting concentration in the low micromolar to nanomolar range is recommended.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or unexpected cellular toxicity | 1. Compound precipitation at high concentrations. 2. Off-target effects on essential cellular processes. 3. Solvent (e.g., DMSO) toxicity. | 1. Check the solubility of the compound in your media. Lower the concentration if necessary. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay. Lower the compound concentration. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Inconsistent or non-reproducible results | 1. Variability in cell passage number or confluency. 2. Inconsistent compound preparation or storage. 3. Fluctuation in assay conditions (e.g., temperature, incubation time). | 1. Use cells within a consistent passage number range and seed at a standardized density. 2. Prepare fresh stock solutions of the compound and store them appropriately (aliquoted at -20°C or -80°C). 3. Standardize all assay parameters and include appropriate positive and negative controls in every experiment. |
| No observable effect at expected concentrations | 1. Low expression of the target CA isoform in the cell line. 2. The compound has low potency against the specific CA isoform being studied. 3. The chosen assay is not sensitive enough to detect the effect. | 1. Verify the expression of the target CA isoform using techniques like Western blot or qPCR. 2. Test a wider range of concentrations. Consider using a positive control inhibitor with known potency. 3. Optimize the assay parameters (e.g., substrate concentration, incubation time) or consider a more sensitive detection method. |
Quantitative Data
Specific inhibition data for this compound against various human carbonic anhydrase (hCA) isoforms is not extensively available in the public literature. The following table presents representative inhibition constants (Kᵢ) for structurally related 4-aminobenzenesulfonamide and its derivatives to provide an expected range of potency and selectivity. Acetazolamide (AAZ), a clinically used CA inhibitor, is included for comparison.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4-aminobenzenesulfonamide | 25000 | 240 | - | 37 |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
| Compound 4b | - | - | 20.4 | - |
| Compound 5a | - | - | 12.9 | 26.6 |
| Compound 5b | - | - | 18.2 | 8.7 |
| Compounds 4b, 5a, and 5b are dual-tail analogues of SLC-0111, a 4-aminobenzenesulfonamide derivative.[8] |
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)
This assay measures the esterase activity of carbonic anhydrase, where p-nitrophenyl acetate (pNPA) is hydrolyzed to the colored product p-nitrophenol, monitored at 400-405 nm.[4][9]
Materials:
-
Purified carbonic anhydrase
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-nitrophenyl acetate (pNPA)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
In a 96-well plate, add 160 µL of assay buffer to each well.
-
Add 20 µL of the diluted compound or vehicle (for control) to the respective wells.
-
Add 10 µL of the purified CA enzyme solution to each well (except for the blank).
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition and calculate the IC₅₀ value.
Stopped-Flow CO₂ Hydrase Assay
This method directly measures the catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator dye.[10]
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 8.0, containing a pH indicator (e.g., phenol red)
-
CO₂-saturated water
Protocol:
-
Prepare solutions and equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Prepare a solution of the CA enzyme in the assay buffer.
-
For inhibition studies, pre-incubate the enzyme with this compound for a defined period.
-
Rapidly mix the enzyme (or enzyme-inhibitor complex) solution with the CO₂-saturated water in the stopped-flow device.
-
Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) over time.
-
Calculate the initial rate of the reaction from the slope of the absorbance change.
-
Determine the percent inhibition by comparing the rates in the presence and absence of the inhibitor and calculate the IC₅₀.
Visualizations
Caption: Inhibition of membrane-associated carbonic anhydrase by this compound, disrupting intracellular pH regulation.
Caption: General experimental workflow for determining the IC₅₀ of this compound in a cell-based assay.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Improving the reproducibility of "4-amino-N-isopropylbenzenesulfonamide" bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of bioassays involving 4-amino-N-isopropylbenzenesulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during bioassays with this compound, providing potential causes and solutions in a structured question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| VAR-001 | High variability between replicate wells? | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Uneven distribution of adherent cells | - Ensure thorough mixing of cell suspension before and during seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity.- Implement well-scanning settings on the plate reader to average the signal across the well.[1] |
| SIG-002 | Weak or no signal detected? | - Incorrect filter set or wavelength settings- Low cell number or viability- Inactive or degraded compound- Insufficient incubation time | - Verify excitation and emission wavelengths are appropriate for the assay's fluorophore or chromophore.- Optimize cell seeding density and confirm cell health prior to the assay.- Use a fresh dilution of the compound from a properly stored stock.- Perform a time-course experiment to determine the optimal incubation period. |
| BG-003 | High background signal? | - Autofluorescence from media components (e.g., phenol red, riboflavin)- Non-specific binding of reagents- Contamination (e.g., mycoplasma) | - Use phenol red-free media or a buffer like PBS for the final reading.- Optimize blocking steps and washing procedures.- Regularly test cell cultures for mycoplasma contamination.[2] |
| REP-004 | Poor assay reproducibility between experiments? | - Variation in cell passage number- Different lots of reagents (e.g., serum, antibodies)- Inconsistent environmental conditions (temperature, CO2) | - Use cells within a consistent and defined passage number range.- Qualify new lots of critical reagents before use in experiments.- Ensure incubators and other equipment are properly calibrated and maintained. |
| SOL-005 | Compound precipitation observed in wells? | - Poor solubility of this compound in the assay buffer- High final concentration of the compound | - Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay medium with vigorous mixing.[3]- Determine the maximum soluble concentration of the compound in the final assay buffer. |
Frequently Asked Questions (FAQs)
1. What is a suitable starting concentration range for this compound in a cell-based assay?
For initial screening, a common approach is to use a wide concentration range, such as a logarithmic dilution series from 100 µM down to 1 nM. The optimal concentration will depend on the specific biological activity and the sensitivity of the assay.
2. How should I prepare stock solutions of this compound?
Given its chemical structure, this compound is likely to have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like dimethyl sulfoxide (DMSO).[3] Ensure the final concentration of the solvent in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
3. What type of control wells should I include in my assay plate?
To ensure data quality, it is crucial to include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This serves as the baseline for no-effect.
-
Positive Control: A known inhibitor or activator of the target pathway to confirm the assay is performing as expected.
-
Negative Control: Untreated cells to monitor baseline cell health and signal.
-
Blank Wells: Media or buffer only (no cells) to measure the background signal from the reagents and microplate.
4. What are the best practices for microplate selection in bioassays?
The choice of microplate is critical for obtaining reliable data.[1][2]
-
Absorbance Assays: Use clear-bottom plates.
-
Fluorescence Assays: Use black, opaque plates to minimize background fluorescence and light scattering.
-
Luminescence Assays: Use white, opaque plates to maximize the luminescent signal.
For cell-based assays, ensure the plates are tissue-culture treated to promote cell adhesion.
Experimental Protocols
Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of this compound on a purified carbonic anhydrase isoenzyme. Sulfonamides are a well-known class of CA inhibitors.[4]
Materials:
-
Purified human carbonic anhydrase (e.g., CA II)
-
4-nitrophenyl acetate (NPA) substrate
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells for a positive control (a known CA inhibitor like acetazolamide) and a vehicle control (DMSO).
-
Add 140 µL of assay buffer to all wells.
-
Add 20 µL of a pre-diluted solution of carbonic anhydrase to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the NPA substrate to all wells.
-
Immediately measure the change in absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The product of NPA hydrolysis, 4-nitrophenol, absorbs at this wavelength.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of Carbonic Anhydrase by this compound.
Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.
References
Challenges in scaling up the synthesis of "4-amino-N-isopropylbenzenesulfonamide"
Technical Support Center: Synthesis of 4-amino-N-isopropylbenzenesulfonamide
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the multi-step synthesis of this important sulfonamide intermediate. We will delve into the causality behind common experimental pitfalls and provide robust, field-tested solutions to streamline your workflow and enhance process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most established and industrially viable route is a three-step synthesis starting from acetanilide. This approach ensures high regioselectivity for the para-substituted product and avoids undesirable side reactions associated with the free amino group of aniline.
The overall synthetic pathway is as follows:
-
Protection & Chlorosulfonation: Acetanilide is reacted with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride. The N-acetyl group serves as a protecting group, deactivating the aromatic ring slightly and directing the bulky sulfonyl chloride group to the para position, minimizing the formation of ortho isomers.
-
Amidation: The resulting sulfonyl chloride is then reacted with isopropylamine to form the corresponding sulfonamide, 4-acetamido-N-isopropylbenzenesulfonamide.
-
Deprotection: The N-acetyl group is removed via acid- or base-catalyzed hydrolysis to yield the final product, this compound.
Caption: General three-step synthesis of this compound.
Q2: Why is it necessary to protect the amino group of aniline before chlorosulfonation?
Using unprotected aniline for the chlorosulfonation step is highly problematic for several reasons. The primary amino group of aniline is a strong activating group and also basic. Direct reaction with chlorosulfonic acid, a strong acid and electrophile, would lead to:
-
Acid-Base Reaction: Rapid and exothermic protonation of the amino group to form anilinium hydrogen sulfate. This deactivates the ring, making the desired electrophilic substitution difficult.
-
Uncontrolled Polymerization: Formation of undesirable polymeric tars.
-
Lack of Selectivity: Poor control over the position of sulfonation.
Protecting the amine as an acetamide (acetanilide) moderates its activating effect and provides steric hindrance, ensuring a high yield of the desired para-isomer.[1]
Q3: What are the primary safety concerns when scaling up this synthesis?
The most significant hazard lies in the chlorosulfonation step, which uses chlorosulfonic acid. This reagent is highly corrosive and reacts violently and exothermically with water, releasing large volumes of toxic hydrogen chloride (HCl) gas.[2] During scale-up, meticulous control over moisture and temperature is paramount. The work-up, which involves quenching the reaction mixture in ice water, must be performed with extreme caution in a well-ventilated area, using a controlled addition rate to manage the vigorous reaction and gas evolution.[2][3]
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during each stage of the synthesis.
Step 1: Chlorosulfonation of Acetanilide
Q: My yield of p-acetamidobenzenesulfonyl chloride (ASC) is consistently low, and the product is often a discolored, oily mixture instead of a clean, off-white solid. What's going wrong?
This is a common issue when scaling up the chlorosulfonation reaction. The causes can be traced back to three main factors: moisture, temperature control, and reagent stoichiometry.
Potential Causes & Solutions:
-
Moisture Contamination:
-
Causality: Chlorosulfonic acid and the product, ASC, are both highly sensitive to moisture. Water will hydrolyze the chlorosulfonic acid, reducing its effective concentration. More critically, any water present during the reaction or work-up will hydrolyze the ASC product to the corresponding, and unreactive, sulfonic acid, significantly reducing your yield.[4][5]
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous-grade acetanilide. The work-up should be performed rapidly and efficiently to minimize contact time with water before the product is isolated.[2]
-
-
Poor Temperature Control:
-
Causality: The reaction is highly exothermic. If the temperature rises uncontrollably, side reactions are promoted, leading to the formation of ortho-isomers, disulfonated by-products, and other impurities that result in a dark, oily product.[6]
-
Solution: Add the acetanilide portion-wise to the chlorosulfonic acid while maintaining the reaction temperature within the optimal range, typically 40-60°C, using an efficient cooling bath (e.g., an ice-water or ice-salt bath).[3] For larger scales, a jacketed reactor with precise temperature control is essential.
-
-
Incorrect Stoichiometry or Reaction Time:
-
Causality: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion. Conversely, prolonged reaction times or excessive temperatures can lead to by-product formation.
-
Solution: Use a molar excess of chlorosulfonic acid (typically 3-5 equivalents) to ensure the reaction goes to completion and acts as the solvent. Monitor the reaction progress using a suitable technique (e.g., TLC or a quench-and-test method) to determine the optimal reaction time.
-
| Parameter | Recommendation | Impact of Deviation |
| Acetanilide:ClSO₃H Ratio | 1 : 3-5 (molar) | Too Low: Incomplete reaction. Too High: Increased cost and more hazardous quench. |
| Temperature | 40 - 60°C | Too Low: Slow reaction rate. Too High: Formation of ortho-isomer and decomposition.[3] |
| Reaction Time | 1 - 2 hours | Too Short: Incomplete reaction. Too Long: Increased by-product formation. |
| Atmosphere | Inert (N₂ or Ar) | Air/Moisture: Hydrolysis of reagent and product, leading to low yield.[4][5] |
Troubleshooting Workflow: Low Yield in Chlorosulfonation
Caption: Decision tree for troubleshooting low yields of ASC.
Step 2: Amidation with Isopropylamine
Q: After reacting the ASC with isopropylamine, my primary impurity is p-acetamidobenzenesulfonic acid. How can I prevent this?
The presence of p-acetamidobenzenesulfonic acid is a clear indicator of ASC hydrolysis.
Potential Causes & Solutions:
-
Wet Isopropylamine or Solvent:
-
Causality: As with the previous step, the sulfonyl chloride functional group is highly susceptible to hydrolysis.[4] If the isopropylamine solution or the reaction solvent contains water, it will compete with the desired amine nucleophile, leading to the formation of the sulfonic acid by-product.
-
Solution: Use anhydrous solvents and ensure the isopropylamine is dry. If using an aqueous solution of isopropylamine, the reaction conditions must be carefully controlled to favor amidation over hydrolysis, often by using a significant excess of the amine.
-
-
Slow Reaction Rate:
-
Causality: If the amidation reaction is sluggish, it provides a longer window for competing hydrolysis to occur, especially if trace moisture is present.
-
Solution: The reaction is typically fast. Ensure efficient mixing. Adding a slight excess of isopropylamine can help drive the reaction to completion quickly. The reaction is often performed in a solvent like acetone or dichloromethane at room temperature or slightly below.[7]
-
Step 3: Deprotection (Hydrolysis)
Q: My final product is contaminated with the starting material, 4-acetamido-N-isopropylbenzenesulfonamide. How can I ensure complete deprotection?
Incomplete hydrolysis is a common problem, particularly during scale-up where reaction homogeneity and heat transfer can be challenging.
Potential Causes & Solutions:
-
Insufficient Acid/Base or Reaction Time:
-
Causality: The hydrolysis of the amide bond requires a sufficient stoichiometric amount of acid (like HCl) or base (like NaOH) and adequate time at elevated temperatures (reflux) to proceed to completion.[2][8]
-
Solution: Increase the concentration of the acid or base, or prolong the reflux time. Monitor the reaction by TLC until no starting material is visible. A typical procedure involves refluxing with aqueous hydrochloric acid until the solid starting material fully dissolves, and then for an additional period to ensure completion.[2]
-
-
Poor Solubility of Starting Material:
-
Causality: The protected intermediate may have poor solubility in the aqueous acidic or basic solution, leading to a heterogeneous mixture where the reaction can only occur at the surface of the solid particles.
-
Solution: Add a co-solvent such as ethanol or methanol to the aqueous acid/base solution to improve the solubility of the starting material and create a homogeneous reaction mixture. This will significantly increase the reaction rate and ensure complete conversion.
-
Appendix: Key Experimental Protocol
This is a representative lab-scale protocol. Scale-up requires appropriate engineering controls and safety assessments.
Protocol: Synthesis of 4-acetamido-N-isopropylbenzenesulfonamide (Step 2)
-
Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the previously synthesized and dried p-acetamidobenzenesulfonyl chloride (1.0 eq).
-
Solvent: Add anhydrous dichloromethane or acetone (approx. 5-10 mL per gram of ASC). Cool the mixture to 0°C in an ice bath.
-
Amine Addition: To the dropping funnel, add a solution of isopropylamine (2.2 eq) in the same anhydrous solvent.
-
Reaction: Add the isopropylamine solution dropwise to the stirred slurry of ASC over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess isopropylamine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization (e.g., from an ethanol/water mixture).
References
- 1. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. prepchem.com [prepchem.com]
- 4. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of Acetazolamide and 4-amino-N-isopropylbenzenesulfonamide as Carbonic Anhydrase Inhibitors
A guide for researchers and drug development professionals on the established efficacy of Acetazolamide versus the predicted activity of a related sulfonamide.
This guide provides a detailed comparison between the well-characterized carbonic anhydrase (CA) inhibitor, acetazolamide, and 4-amino-N-isopropylbenzenesulfonamide. While extensive experimental data is available for acetazolamide, a widely used therapeutic agent, there is a notable lack of published quantitative data on the specific inhibitory activity of this compound against carbonic anhydrase isoforms.
Therefore, this comparison will present the established data for acetazolamide and discuss the potential activity of this compound based on the known structure-activity relationships of the benzenesulfonamide class of CA inhibitors. Benzenesulfonamides are a cornerstone in the development of carbonic anhydrase inhibitors.[1]
Introduction to Carbonic Anhydrases and Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in numerous physiological processes.[2] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This seemingly simple reaction is fundamental to pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[2] The involvement of CAs in the pathophysiology of diseases such as glaucoma, epilepsy, and some cancers has established them as significant drug targets.[2]
Inhibition of CA activity can have profound therapeutic effects. For instance, in the eye, inhibiting CAs reduces the secretion of aqueous humor, thereby lowering intraocular pressure in glaucoma patients. The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.
Quantitative Comparison of Inhibitory Potency
A direct quantitative comparison is hampered by the absence of specific inhibitory data for this compound in publicly available literature. However, we can present the well-documented inhibitory constants (Kᵢ) for acetazolamide against key human (h) CA isoforms. This data serves as a benchmark for the field.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12[3][4][5] | 74[3][4][5] | 41.3 | 39.1 |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The Kᵢ values for Acetazolamide against hCA IX and XII are based on data for effective inhibitors in a study where Acetazolamide was a reference compound.[6]
Structure-Activity Relationship and Predicted Activity
Benzenesulfonamides are the most studied class of CA inhibitors.[1] The unsubstituted sulfonamide group is crucial for binding to the zinc ion in the active site. Modifications to the benzene ring and the amino group can significantly influence the potency and isoform selectivity of the inhibitor.
Acetazolamide is a heterocyclic sulfonamide, which contributes to its high affinity for certain CA isoforms, particularly the highly active hCA II.
This compound is a primary benzenesulfonamide with an isopropyl group on the amide nitrogen. While specific data is lacking, we can infer some properties based on related compounds. The "tail" of the molecule (the N-isopropyl group) will interact with amino acid residues in the active site cavity. The nature of this tail is a key determinant of isoform selectivity. Studies on N-substituted benzenesulfonamides have shown that even small changes in the alkyl or aryl substituent can lead to significant differences in inhibitory profiles across the various CA isoforms.
Experimental Protocols
The determination of the inhibitory potency of a compound against carbonic anhydrase is typically performed using a stopped-flow CO₂ hydrase assay or a colorimetric esterase assay.
Stopped-Flow CO₂ Hydrase Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase.
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator, such as phenol red, is used to monitor the proton production in real-time.
-
Reagents:
-
Purified CA enzyme
-
Buffer (e.g., HEPES)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Inhibitor stock solution
-
-
Procedure:
-
A solution containing the enzyme, buffer, and pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
The initial rate of the reaction is calculated.
-
The assay is repeated with varying concentrations of the inhibitor to determine the IC₅₀ and Kᵢ values.
-
Colorimetric Esterase Assay
This is a simpler, high-throughput alternative to the stopped-flow method.
-
Principle: This assay utilizes the esterase activity of carbonic anhydrase. The enzyme can hydrolyze p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of formation of p-nitrophenol is measured spectrophotometrically.
-
Reagents:
-
Purified CA enzyme
-
Buffer (e.g., Tris-HCl)
-
p-Nitrophenyl acetate (pNPA) substrate
-
Inhibitor stock solution
-
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor.
-
The reaction is initiated by adding the pNPA substrate.
-
The increase in absorbance at 400 nm is measured over time using a plate reader.
-
The rate of the reaction is calculated and used to determine the inhibitory potency of the compound.
-
Visualizations
Experimental Workflow for CA Inhibition Assay
Caption: Workflow of a colorimetric carbonic anhydrase inhibition assay.
Signaling Pathway: pH Regulation in the Renal Proximal Tubule
Caption: Role of CA II and CA IV in renal bicarbonate reabsorption.
Conclusion
Acetazolamide is a potent inhibitor of several carbonic anhydrase isoforms, with extensive data supporting its mechanism of action and therapeutic efficacy. In contrast, this compound remains an uncharacterized compound in the context of CA inhibition. Based on the general structure-activity relationships of benzenesulfonamides, it is plausible that this compound exhibits inhibitory activity against CAs. However, without experimental data, its potency and isoform selectivity relative to acetazolamide cannot be determined. Further research, including in vitro inhibition assays, is required to elucidate the potential of this compound as a carbonic anhydrase inhibitor.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 4-amino-N-isopropylbenzenesulfonamide and Dorzolamide for Topical Ophthalmic Applications
A critical evaluation of available data reveals a significant disparity in the scientific literature concerning 4-amino-N-isopropylbenzenesulfonamide and the well-established glaucoma medication, dorzolamide. While dorzolamide has been extensively studied and clinically validated for topical ophthalmic use, a comprehensive dataset for this compound in this context is not publicly available. This guide, therefore, presents a detailed analysis of dorzolamide, supported by experimental data, and provides a framework for the potential evaluation of this compound, drawing on general principles of benzenesulfonamide derivatives as carbonic anhydrase inhibitors.
Introduction
Both this compound and dorzolamide belong to the sulfonamide class of compounds, known for their ability to inhibit carbonic anhydrase (CA).[1] This enzyme, particularly the isoenzyme II (CA-II), is abundant in the ciliary processes of the eye and plays a crucial role in the production of aqueous humor.[2] By inhibiting CA-II, these drugs reduce the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a primary risk factor for the progression of glaucoma.[2][3]
Dorzolamide, marketed under the brand name Trusopt®, is a potent, topically active carbonic anhydrase inhibitor that has been a mainstay in glaucoma therapy for many years.[3] In contrast, specific data on the efficacy, safety, and permeability of this compound for topical ocular application is not readily found in the peer-reviewed literature. This comparison will, therefore, focus on the established properties of dorzolamide, while providing the necessary experimental context for evaluating a novel compound like this compound.
Mechanism of Action: Carbonic Anhydrase Inhibition
The therapeutic effect of both compounds is predicated on their ability to inhibit carbonic anhydrase. This inhibition reduces the formation of bicarbonate ions in the ciliary epithelium, which in turn decreases fluid transport and lowers aqueous humor production.[2]
Figure 1: Signaling pathway of carbonic anhydrase inhibitors.
Performance Comparison: Quantitative Data
Due to the lack of specific data for this compound, the following tables summarize the known quantitative performance of dorzolamide.
| Parameter | Dorzolamide | This compound |
| Carbonic Anhydrase II Inhibition (Ki) | 1.9 nM[4] | Data not available |
| Intraocular Pressure (IOP) Reduction | 4 to 6 mmHg (peak)[3] | Data not available |
| 3 to 4.5 mmHg (trough)[3] | ||
| ~23.7% reduction from baseline (in combination therapy)[5] | ||
| Corneal Permeability (Papp) | 4.40 ± 0.84 x 10⁻⁴ cm/minute[6] | Data not available |
Table 1: Key Performance Indicators
| Side Effect | Dorzolamide | This compound |
| Ocular | Stinging, burning, itching, blurred vision, eye redness, tearing, dry eyes[7][8] | Data not available |
| Allergic contact dermatitis (rare)[9] | ||
| Systemic | Bitter taste[7][8] | Data not available |
Table 2: Common Side Effects
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols are provided. These methodologies are standard in the field for evaluating topical ophthalmic drugs.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory potency of a compound against carbonic anhydrase.
Figure 2: Workflow for Carbonic Anhydrase Inhibition Assay.
Methodology:
-
Reagents: Purified human carbonic anhydrase II, test compound (this compound or dorzolamide), p-nitrophenyl acetate (pNPA), and a suitable buffer (e.g., Tris-HCl).
-
Procedure: A solution of carbonic anhydrase is pre-incubated with various concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of the substrate, pNPA.
-
The hydrolysis of pNPA to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.
-
The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.
-
The concentration of the inhibitor that causes 50% inhibition (IC50) is calculated, and from this, the inhibition constant (Ki) can be determined.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This in vivo model is used to assess the efficacy of a topical formulation in lowering IOP.
Figure 3: Experimental workflow for in vivo IOP measurement.
Methodology:
-
Animals: New Zealand white rabbits are commonly used.
-
Procedure: After acclimatization, baseline IOP is measured using a calibrated tonometer.
-
A single drop of the test formulation (e.g., a 2% solution of the test compound) is instilled into one eye of each rabbit, with the contralateral eye serving as a control.
-
IOP is measured at various time points post-instillation (e.g., 1, 2, 4, 6, and 8 hours) to determine the peak effect and duration of action.
-
The mean change in IOP from baseline is calculated and compared between the treated and control eyes.
Ex Vivo Corneal Permeability Assay
This assay evaluates the ability of a drug to penetrate the cornea.
Figure 4: Workflow for ex vivo corneal permeability assay.
Methodology:
-
Tissue: Freshly excised corneas from rabbits or pigs are used.
-
Apparatus: A Franz diffusion cell is used, which consists of a donor and a receptor chamber separated by the cornea.
-
Procedure: The receptor chamber is filled with a buffer solution. The test drug solution is placed in the donor chamber.
-
At predetermined time intervals, samples are withdrawn from the receptor chamber and analyzed for drug concentration using a suitable analytical method like HPLC.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug penetration through the cornea. A study on dorzolamide in normal human eyes found an endothelial permeability to fluorescein of 4.40 ± 0.84 x 10⁻⁴ cm/minute.[6]
Conclusion
Dorzolamide is a well-characterized topical carbonic anhydrase inhibitor with proven efficacy in lowering intraocular pressure. Its mechanism of action, clinical effectiveness, and side effect profile are well-documented.
In contrast, there is a notable absence of publicly available experimental data for this compound in the context of topical ophthalmic application. To ascertain its potential as a therapeutic agent for glaucoma, it would be imperative to conduct a series of investigations following the standard experimental protocols outlined in this guide. These studies would need to establish its carbonic anhydrase inhibitory activity, in vivo efficacy in a relevant animal model, and its corneal permeability. Furthermore, a comprehensive safety and toxicity profile would be essential.
Without such data, a direct and objective comparison between this compound and dorzolamide is not feasible. Researchers and drug development professionals interested in this compound should consider these necessary steps for a thorough evaluation.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gpnotebook.com [gpnotebook.com]
- 3. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Intraocular pressure-lowering efficacy of dorzolamide/timolol fixed combination in normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dorzolamide on corneal endothelial function in normal human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dorzolamide - Wikipedia [en.wikipedia.org]
- 8. Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Allergic contact dermatitis caused by dorzolamide eyedrops - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different sulfonamide-based carbonic anhydrase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of various sulfonamide-based inhibitors targeting carbonic anhydrases (CAs), a family of metalloenzymes crucial in physiological and pathological processes.[1][2] By presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to facilitate informed decisions in drug discovery and development.
Performance Comparison of Sulfonamide Inhibitors
The inhibitory potency of sulfonamides is a critical determinant of their therapeutic potential. The following tables summarize the inhibition constants (Ki, in nM) of several prominent and experimental sulfonamide-based inhibitors against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. Lower Ki values indicate higher potency.
| Inhibitor | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII |
| Clinically Used Inhibitors | ||||
| Acetazolamide (AAZ) | 250[3] | 12[3] | 25[3] | 5.7[3] |
| Methazolamide (MZA) | 50[3] | 14[3] | 25[3] | 5.7[3] |
| Dorzolamide (DZA) | 3,000[3] | 0.54[3] | 46[3] | 51[3] |
| Brinzolamide (BRZ) | 3,800[3] | 0.77[3] | 42[3] | 52[3] |
| Experimental Inhibitors | ||||
| 6-Nitro-2-benzothiazolesulfonamide | 7,590[3] | 65.6[3] | 37.4[3] | 45.8[3] |
| Compound 15 (from a pyrazole series) | 725.6[2] | 3.3[2] | 6.1[2] | - |
| Compound 4c (from a pyrazole series) | - | - | 8.5[2] | - |
| SLC-0111 | - | - | - | - |
Data compiled from various enzymatic inhibition assays. Selectivity can be inferred by comparing Ki values across different isoforms.
Experimental Protocols
The determination of inhibitory activity is paramount in the evaluation of carbonic anhydrase inhibitors. Two primary methods are widely employed: the stopped-flow CO₂ hydration assay and the esterase activity assay.
Stopped-Flow CO₂ Hydrase Assay
This is the gold-standard method for directly measuring the catalytic activity of carbonic anhydrases and their inhibition.[4]
Principle: This assay directly measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by a rapid change in pH, detected by a pH indicator.
Materials:
-
Recombinant human Carbonic Anhydrase
-
Inhibitor (e.g., Acetazolamide as a positive control)
-
HEPES buffer
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and inhibitor solutions are prepared in HEPES buffer.
-
The enzyme and inhibitor are pre-incubated to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with CO₂-saturated water containing a pH indicator.
-
The change in absorbance of the indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Inhibition constants (Ki) are determined by fitting the data to the Morrison equation for tight-binding inhibitors.[3]
Esterase Activity Assay
This colorimetric assay is robust, cost-effective, and well-suited for high-throughput screening of potential CA inhibitors.[1]
Principle: This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol.[1][5] The rate of this reaction is monitored spectrophotometrically.
Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide)
-
Tris-HCl buffer
-
DMSO or acetonitrile
-
96-well microplate and microplate reader
Procedure:
-
A solution of the CA enzyme is prepared in the assay buffer.
-
The test inhibitor is added to the enzyme solution and pre-incubated.
-
The reaction is initiated by adding the p-NPA substrate.
-
The increase in absorbance at approximately 400 nm is measured over time.[1]
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC₅₀ value is then determined from the dose-response curve and can be converted to a Ki value using the Cheng-Prusoff equation.[3]
Visualizing Key Processes
To better understand the context of carbonic anhydrase inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Carbonic Anhydrase IX (CA IX) signaling pathway in tumor acidosis.
Caption: Experimental workflow for evaluating carbonic anhydrase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 4-amino-N-isopropylbenzenesulfonamide Cross-Reactivity with Other Sulfonamides
This guide provides a comprehensive comparison of the potential cross-reactivity of 4-amino-N-isopropylbenzenesulfonamide with other sulfonamide compounds. The information is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform research and development decisions.
Executive Summary
The cross-reactivity of sulfonamides is primarily associated with two structural features present in sulfonamide antibiotics: an N1-heterocyclic ring and an N4-arylamine group. This compound, which is not a sulfonamide antibiotic, lacks the N1-heterocyclic ring structure that is a key determinant in IgE-mediated allergic reactions to sulfonamide antibiotics. While it does possess an arylamine group at the N4 position, the overall evidence from studies on sulfonamide cross-reactivity suggests that cross-reactions between sulfonamide antibiotics and non-antibiotic sulfonamides are rare. This is because the hypersensitivity reactions are often specific to the entire structure of the antibiotic, not just the common sulfonamide moiety.
This guide presents quantitative data on the cross-reactivity of various sulfonamides from immunoassay studies, detailed experimental protocols for assessing cross-reactivity, and visual diagrams to illustrate the key concepts and experimental workflows.
Data Presentation: Sulfonamide Cross-Reactivity in Immunoassays
The following table summarizes the cross-reactivity of various sulfonamides as determined by competitive enzyme-linked immunosorbent assays (ELISA). The data is compiled from commercially available multi-sulfonamide ELISA kits and research publications. The cross-reactivity is typically expressed as a percentage relative to a reference sulfonamide (e.g., Sulfamethazine).
Table 1: Cross-Reactivity of Various Sulfonamides in Competitive ELISA
| Compound | Cross-Reactivity (%) with Anti-Sulfamethazine Antibody |
| Sulfamethazine | 100% |
| Sulfamerazine | 108% |
| Sulfachloropyrazine | 97% |
| Sulfisoxazole | 99% |
| Sulfadiazine | 68% |
| Sulfachloropyridazine | 64% |
| N4-acetyl-sulfadiazine | 35% |
| Sulfathiazole | 7% |
| Sulfamethizole | 5.3% |
| Sulfamethoxypyridazine | 1.7% |
| Sulfadoxine | <1% |
| Sulfaguanidine | <1% |
| Sulfamethoxazole | <1% |
| Sulfamethoxydiazine | <1% |
| Sulfapyridine | <1% |
| Sulfanilamide | <1% |
| Sulfacetamide | <1% |
| Sulfaquinoxaline | <1% |
| Sulfadimethoxine | <1% |
| Sulfatroxazole | <1% |
Note: The cross-reactivity data can vary depending on the specific antibody and assay conditions.[1][2]
Structural Comparison
The potential for cross-reactivity is closely linked to structural similarity. The following table compares the structure of this compound with the common sulfonamide antibiotic, sulfamethoxazole.
Table 2: Structural Comparison of this compound and Sulfamethoxazole
| Feature | This compound | Sulfamethoxazole |
| Chemical Structure |
|
|
| Core Structure | p-aminobenzenesulfonamide | p-aminobenzenesulfonamide |
| N1-Substituent | Isopropyl group | 5-methyl-3-isoxazolyl group (heterocyclic ring) |
| N4-Substituent | Amino group | Amino group |
The key difference lies in the N1-substituent. Sulfamethoxazole possesses a heterocyclic isoxazole ring, which is a known immunologic determinant for type I hypersensitivity reactions to sulfonamide antibiotics.[3] In contrast, this compound has a simple isopropyl group at the N1 position. This structural difference makes it highly unlikely to be recognized by antibodies specific to the N1-heterocyclic ring of sulfonamide antibiotics.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, the following methodologies are recommended.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This is a common and sensitive method for quantifying the cross-reactivity of an analyte with a specific antibody.
Principle: This assay measures the ability of this compound to compete with a labeled sulfonamide antigen for binding to a limited amount of anti-sulfonamide antibody. The degree of inhibition is proportional to the concentration and binding affinity of the test compound.
Materials:
-
Microtiter plate pre-coated with a sulfonamide-protein conjugate.
-
Standard solutions of a reference sulfonamide (e.g., Sulfamethazine).
-
Solutions of this compound at various concentrations.
-
Anti-sulfonamide antibody solution.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer (e.g., PBS with Tween 20).
-
Plate reader.
Procedure:
-
Add standard solutions and test compound solutions to the wells of the microtiter plate.
-
Add the anti-sulfonamide antibody to all wells.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound antibodies and compounds.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the amount of sulfonamide in the sample.[1][2]
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cross-reactivity using the concentrations of the reference standard and the test compound that cause 50% inhibition of the maximum signal.
Lymphocyte Toxicity Assay (LTA)
This in-vitro assay assesses the potential for a drug to cause cell death in lymphocytes from sensitized individuals, which is a hallmark of delayed hypersensitivity reactions.
Principle: The assay is based on the finding that individuals susceptible to drug hypersensitivity syndrome have a reduced capacity to detoxify reactive drug metabolites. Lymphocytes from these individuals show increased cell death when exposed to the drug or its metabolites in vitro.[4]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from blood samples of both healthy controls and individuals with a history of sulfonamide hypersensitivity.
-
The test compound (this compound) and a positive control (e.g., sulfamethoxazole).
-
Cell culture medium.
-
A method to assess cell viability (e.g., trypan blue exclusion, MTT assay, or a method based on mitochondrial succinate dehydrogenase activity).[5]
-
(Optional) Murine hepatic microsomes to generate reactive metabolites.
Procedure:
-
Isolate lymphocytes from peripheral blood.
-
Incubate the lymphocytes with various concentrations of this compound and the positive control drug.
-
After a set incubation period, assess the viability of the lymphocytes using a chosen method.
-
Compare the cytotoxicity induced by this compound in lymphocytes from hypersensitive individuals versus healthy controls. A significantly higher toxicity in the former group would suggest a potential for cross-reactivity in delayed hypersensitivity.[6][7]
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to sulfonamide cross-reactivity.
Caption: Structural determinants of sulfonamide allergenicity.
Caption: Experimental workflow for competitive ELISA.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. food.r-biopharm.com [food.r-biopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Western University [schulich.uwo.ca]
- 5. A novel lymphocyte toxicity assay to assess drug hypersensitivity syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the On-Target Activity of 4-amino-N-isopropylbenzenesulfonamide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target cellular activity of "4-amino-N-isopropylbenzenesulfonamide," a putative carbonic anhydrase (CA) inhibitor. By leveraging established experimental protocols and comparing its performance against well-characterized CA inhibitors, researchers can effectively determine its potency and cellular engagement.
Introduction to this compound and Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of compounds known to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a key role in pH regulation, CO2 transport, and electrolyte balance.[2][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[1][4]
"this compound" belongs to this class of sulfonamides and is therefore presumed to act as a carbonic anhydrase inhibitor. This guide outlines the necessary experiments to validate this hypothesis and quantify its on-target activity within a cellular context. For comparative analysis, two clinically used carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide , will be used as reference compounds.
Comparative Analysis of Carbonic Anhydrase Inhibitors
| Compound | Target Isoform | IC₅₀ (nM) | Kᵢ (nM) | Reference(s) |
| Acetazolamide | hCA I | - | 50 | [5] |
| hCA II | - | 12 | [6] | |
| hCA IV | - | 74 | [6] | |
| hCA IX | 30 | 25.8 | [7][8] | |
| hCA XII | - | 5.7 | [8] | |
| Dorzolamide | hCA I | 600 | - | [7][9] |
| hCA II | 0.18 | 1.9 | [5][9] | |
| hCA IV | 6.9 | 31 | [5][9] |
Experimental Protocols for On-Target Validation
To validate the on-target activity of "this compound" as a carbonic anhydrase inhibitor, a series of well-established cellular and biochemical assays should be performed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment.[10] It relies on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Culture: Culture a human cell line known to express the carbonic anhydrase isoform of interest (e.g., HEK293T cells overexpressing a specific CA isoform).
-
Compound Treatment: Treat the cells with varying concentrations of "this compound," Acetazolamide, Dorzolamide (as positive controls), and a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Western Blot Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific to the carbonic anhydrase isoform.
-
Data Analysis: Quantify the band intensities at each temperature for each treatment. A shift in the melting curve to a higher temperature in the presence of the compound compared to the vehicle control indicates target engagement.
Western Blot Analysis of Downstream Signaling
Inhibition of carbonic anhydrase can lead to changes in intracellular pH and affect downstream signaling pathways.[11] Western blotting can be used to assess the expression levels of key proteins in these pathways.
Experimental Workflow:
Caption: Western Blotting Experimental Workflow.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described in the CETSA protocol. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target carbonic anhydrase isoform and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. A dose-dependent change in the expression of downstream effectors can provide further evidence of on-target activity.
Carbonic Anhydrase Activity Assay
A direct measurement of the enzymatic activity of carbonic anhydrase in the presence of the inhibitor provides quantitative data on its inhibitory potency. This assay measures the rate of CO₂ hydration.
Protocol:
-
Reagent Preparation: Prepare a Tris-HCl buffer (pH 8.0) and a CO₂-saturated water solution.
-
Enzyme and Inhibitor Preparation: Prepare a solution of purified carbonic anhydrase and serial dilutions of "this compound," Acetazolamide, and Dorzolamide.
-
Assay Procedure:
-
In a chilled beaker, add the Tris-HCl buffer.
-
Add the inhibitor at the desired concentration and incubate briefly with the enzyme.
-
Initiate the reaction by adding the CO₂-saturated water.
-
Measure the time it takes for the pH to drop from 8.3 to 6.3 at 0°C.
-
-
Data Analysis: Calculate the enzyme activity and the percentage of inhibition for each inhibitor concentration. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
Carbonic anhydrases play a pivotal role in cellular pH regulation by catalyzing the reversible hydration of CO₂. The following diagram illustrates this fundamental pathway.
Caption: Carbonic Anhydrase in Cellular pH Regulation.
This guide provides a robust framework for the initial characterization and validation of "this compound" as a carbonic anhydrase inhibitor. The combination of direct target engagement assays, downstream signaling analysis, and enzymatic activity assays will provide a comprehensive understanding of its on-target efficacy in a cellular context.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Structure-Activity Relationship of 4-amino-N-isopropylbenzenesulfonamide Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 4-amino-N-isopropylbenzenesulfonamide, focusing on their biological activities as carbonic anhydrase inhibitors and antimicrobial agents. The information presented is collated from various scientific studies to offer insights into how structural modifications of the parent molecule influence its biological function.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The primary sulfonamide group is crucial for activity, as it coordinates to the zinc ion in the active site of the enzyme. Modifications of the anilino (4-amino) and the amide nitrogen substituents significantly impact the inhibitory potency and selectivity against different CA isoforms.
Comparative Inhibitory Activity of 4-aminobenzenesulfonamide Analogs against Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (IC50/Kᵢ in nM) of various N-substituted 4-aminobenzenesulfonamide analogs against four human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated).
| Compound | N-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | - | 250 | 12 | 25 | 5.7 | [1] |
| Sulfanilamide | -H | 25000 | 240 | - | - | [2] |
| Analog 1 | -CH(CH₃)₂ (isopropyl) | Data not available | Data not available | Data not available | Data not available | |
| Analog 2 | -(CH₂)₂-Ph | 16.1 | 2.1 | 36.0 | 594 | [3] |
| Analog 3 | Biphenyl | - | 21-129 | 23-79 | Modest inhibition | [4][5] |
| Analog 4 | 3-morpholinopropyl (amide) | 740 | 120 | - | 58 | [6] |
| Analog 5 | 4-(pyrimidin-2-yl)amino | Selective for I, II, XIII | Potent inhibitor of VII | - | - | [7] |
| Analog 6 | Ureido-substituted | - | 960 | 45 | 4 | [8] |
Note: A lower Kᵢ value indicates stronger inhibition.
Structure-Activity Relationship Insights for Carbonic Anhydrase Inhibition:
-
Primary Sulfonamide: The unsubstituted -SO₂NH₂ group is essential for potent CA inhibition.
-
N-Substitution: Substitution on the sulfonamide nitrogen generally reduces or abolishes activity.
-
4-Amino Group Substitution: Modification of the 4-amino group (the "tail approach") is a key strategy for achieving isoform selectivity.[1]
-
Aromatic and Heterocyclic Substituents: Introduction of aromatic and heterocyclic moieties at the 4-amino position can lead to potent and selective inhibitors, particularly for tumor-associated isoforms like CA IX and XII.[1][7][8]
-
Ureido Linker: A ureido linker between the benzenesulfonamide core and another aromatic ring has been shown to yield highly selective inhibitors of CA IX and XII.[8]
Antimicrobial Activity
Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Comparative Antimicrobial Activity of 4-aminobenzenesulfonamide Analogs
The following table summarizes the minimum inhibitory concentration (MIC in µg/mL) of various 4-aminobenzenesulfonamide analogs against different bacterial strains.
| Compound | N-Substituent on 4-amino group | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Sulfanilamide | -H | >1000 | >1000 | >1000 | >1000 | [9] |
| Analog 7 | -CH(CH₃)₂ (isopropyl) | Data not available | Data not available | Data not available | Data not available | |
| Analog 8 | N-(2-hydroxy-4-nitro-phenyl) | 32 | - | - | - | [9] |
| Analog 9 | N-(2-hydroxy-5-nitro-phenyl) | 64 | - | - | - | [9] |
| Analog 10 | N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl) | - | 11.46 | 9.22 | - | [10] |
Note: A lower MIC value indicates greater antimicrobial potency.
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Free 4-Amino Group: A free para-amino group is generally considered essential for antibacterial activity.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the N-aryl substituent can increase antimicrobial activity.[9]
-
Heterocyclic Moieties: The incorporation of various heterocyclic rings can modulate the antimicrobial spectrum and potency.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This method directly measures the enzyme-catalyzed hydration of CO₂.
Materials:
-
Recombinant human Carbonic Anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (analogs of this compound)
-
Acetazolamide (standard inhibitor)
-
HEPES buffer (20 mM, pH 7.4)
-
Na₂SO₄
-
CO₂-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the CA enzymes and test compounds in appropriate buffers.
-
Assay: The assay is performed by mixing the enzyme solution with CO₂-saturated water in the stopped-flow instrument. The hydration of CO₂ leads to a pH change, which is monitored by the phenol red indicator at a specific wavelength.
-
Inhibition Measurement: To determine the inhibitory activity, the enzyme is pre-incubated with various concentrations of the test compound before mixing with the CO₂ solution.
-
Data Analysis: The initial rates of the reaction are measured, and the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values are then determined using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Bacterial cultures are grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Carbonic Anhydrase Inhibition Signaling Pathway
Caption: Inhibition of Carbonic Anhydrase IX by sulfonamide analogs.
General Experimental Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
References
- 1. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Efficacy Landscape of Sulfonamides: A Comparative Look at 4-amino-N-isopropylbenzenesulfonamide Analogs
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of a novel compound is paramount. This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of "4-amino-N-isopropylbenzenesulfonamide" by examining its close structural analogs, sulfisoxazole and sulfamethoxazole, due to the current absence of published efficacy data for the target compound itself.
While "this compound," also known as N-Isopropyl-4-aminobenzenesulfonamide, belongs to the well-established sulfonamide class of antibiotics, specific data on its biological activity remains elusive in publicly available literature. However, by evaluating the performance of its closely related counterparts, we can infer its potential antibacterial profile and guide future research directions.
The Sulfonamide Mechanism of Action: A Competitive Inhibition
Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this vital metabolic pathway, thereby halting bacterial growth and replication.[1]
Below is a diagram illustrating the folic acid synthesis pathway and the inhibitory action of sulfonamides.
References
Investigating the Off-Target Profile of 4-amino-N-isopropylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective therapeutic agents is a cornerstone of modern drug discovery. Understanding the off-target profile of a compound is critical for predicting potential adverse effects and ensuring patient safety. This guide provides a comparative analysis of the off-target profile of "4-amino-N-isopropylbenzenesulfonamide," a member of the benzenesulfonamide class of compounds. Due to the limited publicly available, comprehensive off-target screening data for this specific molecule, this guide leverages data from structurally related benzenesulfonamide derivatives to infer its likely off-target interactions. The primary off-target family for benzenesulfonamides is the carbonic anhydrases (CAs), a group of zinc-containing metalloenzymes.[1][2][3]
Comparative Off-Target Profile of Benzenesulfonamide Derivatives
The following table summarizes the inhibitory activity of various benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data provides a comparative landscape of the selectivity profiles within this compound class and serves as a predictive tool for the likely off-target profile of this compound. Lower Ki values indicate higher potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Other Notable Off-Targets |
| Acetazolamide (AAZ) [4][5][6] | 250 | 12.1 | 25.8 | - | Broad CA inhibitor |
| Celecoxib [7][8][9][10] | - | - | - | - | Cyclooxygenase-2 (COX-2) |
| Ureidobenzenesulfonamide 3 [4] | - | - | - | - | Data not available |
| Ureidobenzenesulfonamide 10 [4] | - | - | - | - | Data not available |
| Tetrafluorobenzenesulfonamide 5c [4] | - | - | 1.5-38.9 | - | Data not available |
| Compound 4c [4] | - | - | 8.5 | - | Data not available |
| Compound 10a [11] | - | 3.3 | - | - | Data not available |
| Compound 10d [11] | - | 3.3 | - | - | Data not available |
| Compound 15 [11] | - | 3.3 | 6.1 | - | Data not available |
Experimental Protocols
Accurate assessment of off-target interactions relies on robust and standardized experimental protocols. Below are methodologies for two key experimental approaches: a targeted in vitro carbonic anhydrase inhibition assay and a broad kinase profiling screen.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the potency of a compound against specific carbonic anhydrase isoforms by measuring the inhibition of the enzyme's esterase activity.[12][13][14][15][16]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: 4-Nitrophenyl acetate (p-NPA)
-
Solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound and the reference inhibitor.
-
Enzyme Preparation: Dilute the purified hCA isoforms to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the diluted test compound or reference inhibitor to the respective wells.
-
Add the diluted enzyme solution to initiate the pre-incubation.
-
Incubate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the p-NPA substrate.
-
-
Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 or Ki value.
Kinase Profiling using KINOMEscan®
This method provides a broad assessment of a compound's interaction with a large panel of kinases, a common source of off-target effects for many small molecules.[17][18][19][20]
Principle: The KINOMEscan® platform utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
Procedure (Simplified):
-
Compound Submission: The test compound is submitted for screening.
-
Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., over 480 kinases).
-
Hit Identification: "Hits" are identified as kinases for which the test compound shows significant inhibition of binding to the immobilized ligand (e.g., >90% inhibition).
-
Dose-Response: For identified hits, a dose-response analysis is performed to determine the binding affinity (Kd).
-
Data Analysis: The results are often visualized as a "tree-spot" diagram, providing a graphical representation of the compound's selectivity across the kinome.
Visualizations
Experimental Workflow for Off-Target Profiling
Caption: A typical workflow for identifying and validating the off-target profile of a small molecule.
Signaling Pathway of Carbonic Anhydrase IX in Cancer
Caption: Hypoxia-induced signaling pathway leading to increased Carbonic Anhydrase IX activity.[21][22][23][24][25]
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluating off-label uses of acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 9. Celecoxib: the “need to know” for safe prescribing - bpacnz [bpac.org.nz]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. mdpi.com [mdpi.com]
- 16. Carbonic Anhydrase Activity Assay [protocols.io]
- 17. chayon.co.kr [chayon.co.kr]
- 18. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Carbonic Anhydrase IX Interacts with Bicarbonate Transporters in Lamellipodia and Increases Cell Migration via Its Catalytic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. CA9 carbonic anhydrase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 25. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Reproducible Data for 4-amino-N-isopropylbenzenesulfonamide Hinders Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of published experimental data regarding the biological activity, reproducibility, and robustness of 4-amino-N-isopropylbenzenesulfonamide. This absence of verifiable information prevents a direct and objective comparison of its performance against other well-characterized sulfonamide-based compounds. In contrast, extensive and robust datasets are readily available for established drugs such as the anti-inflammatory agent Celecoxib and the uricosuric medication Probenecid, highlighting the standards for data quality and reproducibility expected by the research and drug development community.
For researchers and drug development professionals, the ability to assess the reproducibility and robustness of experimental data is paramount. It ensures the reliability of scientific findings and informs decisions on progressing a compound through the development pipeline. The current void of such data for this compound presents a critical barrier to its potential consideration for further study.
This guide provides a comparative overview of the types of robust experimental data available for alternative sulfonamide compounds, offering a benchmark for the data required to rigorously evaluate a compound like this compound.
Comparison of Physicochemical and Biological Data
To illustrate the level of detail available for alternative compounds, the following tables summarize key physicochemical properties and biological activity data. No comparable, peer-reviewed data has been identified for this compound.
Table 1: Physicochemical Properties
| Property | This compound | Celecoxib | Probenecid |
| Molecular Formula | C₉H₁₄N₂O₂S[1] | C₁₇H₁₄F₃N₃O₂S | C₁₃H₁₉NO₄S |
| Molecular Weight | 214.29 g/mol [1] | 381.37 g/mol | 285.36 g/mol |
| CAS Number | 53668-35-2[1] | 169590-42-5 | 57-66-9 |
| Melting Point | Not reported | 157-159 °C | 198-200 °C |
| Solubility | Not reported | Insoluble in water | Practically insoluble in water |
Table 2: Biological Activity - Carbonic Anhydrase Inhibition
While this compound belongs to the sulfonamide class, a known inhibitor of carbonic anhydrases (CAs), no specific inhibition data is publicly available. The table below presents typical inhibition data for other sulfonamides against various human (h) CA isoforms, demonstrating the expected quantitative data for such a compound.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 1 | >10000 | 2.4 | 9.7 | 14 |
| Compound 3 | 49 | 4515 | 7766 | 316 |
| Compound 10 | 118 | 10.1 | 81.5 | 29.3 |
Data from a study on novel sulfonamide inhibitors, presented for illustrative purposes.[2]
Experimental Protocols for Robustness and Reproducibility
Detailed and validated experimental protocols are the bedrock of reproducible science. For sulfonamides like Celecoxib and Probenecid, validated analytical methods are well-documented, providing a clear path for independent verification.
High-Performance Liquid Chromatography (HPLC) Method for Celecoxib
A widely used method for the quantitative determination of Celecoxib in pharmaceutical formulations involves a reversed-phase HPLC system.[3][4] The robustness of this method is established through validation parameters.
-
Mobile Phase: A mixture of methanol and water (85:15 v/v).[3]
-
Stationary Phase: A reversed-phase C-18 column.[3]
-
Detection: UV spectrophotometer at a wavelength of 251 nm.[3]
-
Flow Rate: 1.0 ml/min.[4]
-
Validation: The method is statistically validated for linearity, accuracy, precision, and selectivity, ensuring reliable and reproducible results for quality control analysis.[3][4]
Analytical Methods for Probenecid
A variety of analytical procedures have been developed for the assay of Probenecid, ensuring its reliable quantification in biological fluids and pharmaceutical products. These methods include spectrophotometry, spectrofluorometry, gas chromatography, and liquid chromatography.[5] The availability of multiple, validated methods enhances the confidence in the reproducibility of experimental data.
-
Mechanism of Action: Probenecid acts as a competitive inhibitor of organic acid transport in the kidney.[5] This mechanism is well-characterized, providing a solid basis for interpreting experimental results.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in generating robust data and understanding the compound's mechanism of action, graphical representations are essential.
Caption: A diagram illustrating the typical workflow for the development and validation of a robust analytical method.
Caption: A simplified diagram showing how sulfonamides inhibit carbonic anhydrase by binding to the zinc ion in the active site.
Conclusion
The reproducibility and robustness of experimental data are non-negotiable for the scientific community. While this compound may possess interesting properties, the current lack of publicly available, validated experimental data makes it impossible to assess its potential reliably. The examples of Celecoxib and Probenecid demonstrate the expected standard of data, including detailed and validated analytical methods and comprehensive biological activity profiles. For this compound to be considered a viable candidate for further research and development, a similar body of robust and reproducible data must be generated and made available for peer review.
References
Benchmarking 4-amino-N-isopropylbenzenesulfonamide Against Other Known Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness. Benzenesulfonamides represent a major class of carbonic anhydrase inhibitors.[1]
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of various sulfonamides against different human carbonic anahydrase (hCA) isoforms is presented in Table 1. The data is expressed in terms of the inhibition constant (Kᵢ), where a lower value indicates higher potency. This table includes data for the parent compound, 4-aminobenzenesulfonamide, and other clinically used CA inhibitors to provide a basis for comparison.
Table 1: Inhibitory Potency (Kᵢ, nM) of Selected Sulfonamides Against Human Carbonic Anhydrase Isoforms
| Inhibitor | hCA I | hCA II | hCA IX | hCA XII |
| 4-aminobenzenesulfonamide (Sulfanilamide) | 250 | 180 | 25 | 4.5 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 3.5 | 45 | 490 |
| Brinzolamide | 3500 | 3.1 | 49 | 520 |
| Methazolamide | 50 | 14 | 20 | 5.7 |
Note: Data for 4-amino-N-isopropylbenzenesulfonamide is not available. The presented data for related compounds is for comparative purposes.
Structure-Activity Relationship of 4-Aminobenzenesulfonamide Derivatives
The inhibitory activity and isoform selectivity of 4-aminobenzenesulfonamide derivatives are influenced by the nature of the substituent on the amino group. Generally, substitution on the 4-amino group can lead to varied affinities for different CA isoforms. For instance, some N-substituted derivatives have shown increased potency and selectivity for certain isoforms over others.[2][3] The isopropyl group in this compound is a small, hydrophobic moiety that could influence its binding within the active site of carbonic anhydrase isoforms.
Experimental Protocols
The determination of the inhibitory potency of compounds against carbonic anhydrase is typically performed using a stopped-flow CO₂ hydrase assay or an esterase assay.
Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This method measures the inhibition of the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA to the colored product p-nitrophenol is monitored spectrophotometrically.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (this compound) and known inhibitors (e.g., Acetazolamide)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and known inhibitors in DMSO.
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a solution of p-NPA in a suitable solvent like acetonitrile.
-
-
Assay:
-
To the wells of a 96-well plate, add the Tris-HCl buffer.
-
Add the enzyme solution to the wells.
-
Add the test compound or known inhibitor at various concentrations. A vehicle control (DMSO) should also be included.
-
Incubate the plate at room temperature for a specified time to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to determine the rate of p-nitrophenol formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the carbonic anhydrase signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Carbonic anhydrase catalyzes the reversible hydration of CO₂.
Caption: Workflow for evaluating carbonic anhydrase inhibitors.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isoform Selectivity of 4-amino-N-isopropylbenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human CA family has 15 known isoforms, with at least 12 being catalytically active. The differential expression of these isoforms in various tissues and their involvement in a range of pathologies, including glaucoma, epilepsy, and cancer, underscores the critical need for isoform-selective inhibitors to minimize off-target effects and enhance therapeutic efficacy.[1][2] For instance, inhibition of the cytosolic isoform CA II is a key strategy in managing glaucoma, whereas the tumor-associated transmembrane isoforms CA IX and CA XII are prominent targets in oncology.[1]
This guide presents a detailed comparison of 4-amino-N-isopropylbenzenesulfonamide's probable inhibitory profile against that of established CA inhibitors such as Acetazolamide, Methazolamide, and Dorzolamide.
Quantitative Comparison of Carbonic Anhydrase Inhibitors
The following tables summarize the inhibition constants (Kᵢ in nM) of widely studied carbonic anhydrase inhibitors against a panel of human carbonic anhydrase (hCA) isoforms. This data serves as a benchmark for predicting the potential selectivity of this compound. Based on the structure-activity relationships of similar 4-aminobenzenesulfonamide derivatives, it is anticipated that this compound will exhibit inhibitory activity against multiple CA isoforms, with potential for some degree of selectivity based on the nature of the N-isopropyl substitution.
Table 1: Inhibition Constants (Kᵢ in nM) of Comparator Compounds against Cytosolic hCA Isoforms
| Compound | hCA I | hCA II | hCA VII | hCA XIII |
| Acetazolamide | 250 | 12 | 2.5 | 15 |
| Methazolamide | 50 | 14 | 20 | 25 |
| Dorzolamide | 3000 | 0.52 | 30 | 50 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Inhibition Constants (Kᵢ in nM) of Comparator Compounds against Other hCA Isoforms
| Compound | hCA IV | hCA VA | hCA VB | hCA VI | hCA IX | hCA XII | hCA XIV |
| Acetazolamide | 74 | 1.8 | 54 | 0.8 | 25 | 5.7 | 41 |
| Methazolamide | 100 | 2.5 | 62 | 1.2 | 28 | 6.3 | 43 |
| Dorzolamide | 40 | 0.08 | 15 | 0.15 | 24 | 4.5 | 55 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The determination of carbonic anhydrase inhibition is typically performed using one of two well-established assays. The choice of assay can depend on the specific research question and available instrumentation.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrases and their inhibition.
Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator. The rate of this reaction is followed spectrophotometrically in real-time.
Protocol:
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES or TRIS, pH 7.5). The inhibitor, such as this compound, is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Reaction Mixture: The reaction is initiated by rapidly mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated buffer solution in a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of a pH indicator (e.g., phenol red) is monitored over time at its maximum absorbance wavelength.
-
Data Analysis: The initial rates of the reaction are calculated from the linear phase of the absorbance change. Inhibition constants (Kᵢ) are determined by fitting the data of reaction rates at various inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This is a colorimetric assay that is often used for high-throughput screening of CA inhibitors.
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate to the yellow-colored p-nitrophenolate anion. The rate of formation of this product can be conveniently measured using a spectrophotometer or a microplate reader.
Protocol:
-
Reagent Preparation: Prepare solutions of the CA enzyme, the inhibitor, and the p-NPA substrate in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.6).
-
Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor in the wells of a microplate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: The reaction is started by the addition of the p-NPA substrate to each well.
-
Absorbance Measurement: The increase in absorbance at 400 nm is monitored over time.
-
IC₅₀ Determination: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Scientific Context
The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition by sulfonamides and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Mechanism of CA inhibition by a sulfonamide.
Caption: Workflow for CA inhibitor selectivity profiling.
References
Safety Operating Guide
Proper Disposal of 4-amino-N-isopropylbenzenesulfonamide: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 4-amino-N-isopropylbenzenesulfonamide (CAS Number: 53668-35-2).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[3]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body Protection | Wear a lab coat, and for larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[2] |
| Respiratory Protection | If engineering controls are insufficient or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as a hazardous waste procedure.
Step 1: Waste Identification and Segregation
All waste containing this compound must be clearly identified and segregated from other laboratory waste streams to prevent inadvertent chemical reactions.[3] This includes the pure compound, contaminated labware (such as weighing paper, pipette tips, and gloves), and any solutions containing the substance.[2][4] It is crucial to avoid mixing this waste with incompatible materials, such as strong oxidizing agents.[3]
Step 2: Containerization
Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[3] The container must be in good condition with a secure, leak-proof lid.[3] The label should prominently display "Hazardous Waste" and include the full chemical name: "Waste this compound," along with the approximate quantity and date of accumulation.[4]
-
Solid Waste: Collect solid this compound and any contaminated disposable materials in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and clearly labeled hazardous liquid waste container.[2] The first rinse of any container that held the chemical should also be collected as hazardous waste.[5]
Step 3: Waste Storage
Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be near the point of generation and under the control of laboratory personnel.[3] Ensure that the storage area is away from general laboratory traffic.[4]
Step 4: Professional Disposal
The ultimate and most critical step in the disposal process is to engage a licensed and reputable chemical waste management company.[2] These specialized contractors are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all federal, state, and local environmental regulations.[6] Do not attempt to dispose of this chemical through standard trash or sewer systems.[5]
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent the spread of the chemical and protect personnel.
-
Evacuate and Secure the Area: Immediately evacuate personnel from the affected area and restrict access.[2]
-
Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust or vapors.[2]
-
Contain the Spill: Prevent further leakage or spillage.[2]
-
Absorb and Collect: For solid spills, carefully sweep or scoop the material, avoiding dust generation.[2] For liquid spills, use an inert absorbent material.[2]
-
Package Waste: Place all contaminated materials into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 53668-35-2 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Your Research: A Guide to Handling 4-amino-N-isopropylbenzenesulfonamide
For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is of paramount importance. This guide provides essential safety protocols and logistical plans for the use of 4-amino-N-isopropylbenzenesulfonamide, ensuring the well-being of researchers and the integrity of experimental work. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on safety information for structurally related sulfonamide and aromatic amine compounds.
Hazard Identification and Personal Protective Equipment
Based on data from similar chemical structures, this compound may be harmful if swallowed and could cause skin and eye irritation.[1][2][3] Allergic reactions are also a potential hazard associated with compounds of this nature.[4] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield | To prevent eye contact with dust or splashes.[3][4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use.[3][4][6] For handling hazardous drugs, double gloving is recommended.[4] |
| Body Protection | Laboratory coat or a protective disposable gown | A lab coat or gown should be worn to protect the skin and clothing from contamination.[3][5][6] |
| Respiratory Protection | Use of a chemical fume hood or a suitable respirator | Required when generating dust or when adequate ventilation is not available to minimize inhalation risks.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact. The following protocols provide a step-by-step guide for safe operations.
Operational Protocol:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1][6] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the designated handling area.[2][4]
-
Post-Handling: Thoroughly wash hands and any exposed skin after completing work.[2][4] Clean and decontaminate the work surface.
Disposal Protocol:
-
Waste Segregation: Segregate chemical waste from other laboratory waste.[6] Use a designated and clearly labeled container for hazardous chemical waste.[6][7]
-
Container Management: Use a robust, leak-proof container with a secure lid.[6][7] Keep the container closed except when adding waste.[7]
-
Rinsing: For containers with residual amounts of the chemical, the first rinse with a suitable solvent should be collected as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed disposal service.[6] Comply with all local, regional, and national regulations for hazardous waste disposal.[6]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
